Product packaging for Dinonyl phthalate(Cat. No.:CAS No. 68648-92-0)

Dinonyl phthalate

Cat. No.: B7803320
CAS No.: 68648-92-0
M. Wt: 418.6 g/mol
InChI Key: DROMNWUQASBTFM-UHFFFAOYSA-N
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Description

Dinonyl Phthalate (DNP), with the CAS Number 84-76-4, is a phthalate ester with the molecular formula C 26 H 42 O 4 and a molecular weight of 418.61 g/mol . It is a high-molecular-weight ortho-phthalate commonly utilized as a plasticizer in industrial and materials science research. As a plasticizer, it is incorporated into polymers like polyvinyl chloride (PVC) to increase their flexibility, durability, and workability. Its applications span the development of various products, including construction materials, cables, adhesives, sealants, paints, and coatings . In toxicological and ecological research, this compound is of significant interest as an endocrine-disrupting chemical (EDC). Studies on related phthalates have shown that they can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, which is crucial for reproductive health . These compounds can induce alterations in puberty, contribute to testicular dysgenesis syndrome, and cause fertility disorders in both males and females. At a hormonal level, phthalates can modify the release of hypothalamic, pituitary, and peripheral hormones. Their intracellular mechanisms of action include interference with nuclear receptors (e.g., PPARs, ERs), modulation of gene expression associated with reproduction, and disruption of key signaling pathways such as MAPK and cAMP . Furthermore, research in model organisms indicates that phthalate exposure can cause oxidative stress, DNA damage, and adversely affect development and behavior . This product is intended For Research Use Only (RUO) . It is strictly for use in laboratory research and industrial applications by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this chemical with appropriate precautions, including the use of personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42O4 B7803320 Dinonyl phthalate CAS No. 68648-92-0

Properties

IUPAC Name

dinonyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C26H42O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3
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InChI Key

DROMNWUQASBTFM-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC
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Molecular Formula

C26H42O4
Record name DINONYL PHTHALATE
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DSSTOX Substance ID

DTXSID9047966
Record name 1,2-Benzenedicarboxylic acid, dinonyl ester
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Molecular Weight

418.6 g/mol
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Physical Description

Dinonyl phthalate is an odorless colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [Hawley]
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Boiling Point

775 °F at 760 mmHg (USCG, 1999), 413 °C
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Flash Point

420 °F (USCG, 1999), 420 °F; 215 °C /(method not specified)/
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Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Insoluble in water
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Density

0.97 (USCG, 1999) - Less dense than water; will float, 0.972 at 20 °C
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Vapor Pressure

0.00000051 [mmHg], VP: 1 mm Hg at 205 °C
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Color/Form

Colorless liquid

CAS No.

84-76-4, 68515-45-7, 68648-92-0
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Environmental Dynamics and Biodegradation of Dinonyl Phthalate

Environmental Occurrence and Distribution

Due to its use in numerous consumer and industrial products, DNP is released into the environment through various pathways, including industrial discharges, leaching from plastic products in landfills, and volatilization from materials. ca.gov Its physicochemical properties, such as low water solubility and a high octanol-water partition coefficient, govern its distribution and persistence in the environment.

Dinonyl phthalate (B1215562) is frequently detected in aquatic ecosystems, including surface waters and wastewater. Its presence in these environments is primarily due to discharges from industrial and municipal wastewater treatment plants, as well as urban and agricultural runoff. stebatec.com Concentrations can vary significantly depending on the proximity to pollution sources. For instance, in urban runoff, DNP has been detected at concentrations as high as 85 µg/L. nih.govnih.gov

Wastewater treatment plants (WWTPs) play a role in the fate of DNP. While aerobic treatment processes are generally effective at degrading the compound, anaerobic digestion can lead to varied results, with some studies showing decreases and others showing increases in DNP concentrations. researchgate.net Thermal hydrolysis pretreatment of sludge prior to anaerobic digestion has been observed to result in an increase in DNP concentrations. researchgate.net

Table 1: Detection of Dinonyl Phthalate in Aquatic Environments

Environmental Matrix Concentration Range Location/Study Details
Urban Runoff Up to 85 µg/L Sweden
Urban Stormwater and Sediment Aqueous concentrations up to 85 µg/L Three catchment areas in Sweden
Wastewater Treatment Plant Effluent Varied concentrations reported Multiple studies

Note: This table is interactive and can be sorted by clicking on the column headers.

Owing to its hydrophobic nature, this compound has a strong tendency to adsorb to organic matter in soil and sediment. mdpi.com This leads to its accumulation in these terrestrial matrices, which are considered major environmental sinks for DNP. epa.gov

In a study of an urban river system in Taiwan, DNP was a dominant phthalate in sediments, with total phthalate concentrations ranging from 490 to 40,190 ng/g dry weight (dw). mdpi.com The concentration of DNP in these sediments was found to be higher during the wet season in the river channel stations, likely due to increased runoff from land-based sources. mdpi.com Another study on urban runoff and sediment in Sweden found high concentrations of DNP in sediment, reaching up to 200 µg/g dw. stebatec.comnih.gov

This compound can be released into the atmosphere from various sources, including the manufacturing and processing of PVC and other polymers. epa.gov Once in the atmosphere, it can exist in both the gas and particulate phases. Indoor air concentrations of DNP have been reported, with one study in France detecting it in both gas and particulate phases in 30 homes. nih.gov Another study detected DNP associated with small particulates inside telephone office buildings at a concentration of 15 ng/m³. nih.gov

Urban and suburban environments are significant repositories for DNP due to the high density of human activities and the prevalence of plastic products. DNP is commonly found in indoor dust, which serves as a major reservoir for this compound. ca.gov Studies have detected DNP in settled dust from homes at concentrations ranging from not detected to as high as 40.667 mg/g of dust. nih.gov In French homes, DNP was found in 97% of settled dust samples at concentrations ranging from less than 2.9 to 537 µg/g. nih.gov

The presence of PVC flooring has been linked to higher concentrations of certain phthalates in dust. wikipedia.org The gradual release of DNP from consumer products contributes to its accumulation in indoor environments, where it can settle on floors and other surfaces. ca.gov

Table 2: this compound Concentrations in Urban and Suburban Dust

Location/Study Details Concentration Range in Dust
Children's bedrooms in Sweden 0 - 40.667 mg/g
Homes in Brittany, France <2.9 - 537 µg/g
General settled dust samples 0 - 138 µg/100 mg

Note: This table is interactive and can be sorted by clicking on the column headers.

Environmental Fate Processes

The environmental fate of this compound is determined by a combination of physical, chemical, and biological processes. These processes influence its persistence, transformation, and ultimate degradation in the environment.

Abiotic processes, including hydrolysis and photolysis, contribute to the transformation of this compound in the environment, although their significance can vary depending on environmental conditions.

Hydrolysis: The hydrolysis of DNP, the process of breaking down the compound by reaction with water, is generally not considered a significant degradation pathway under typical environmental conditions of neutral pH and ambient temperature. epa.govnih.gov However, in environments with higher temperatures, significant pH variations, and the presence of chemical catalysts, such as in the deeper, anoxic zones of landfills, hydrolysis can become a more relevant transformation process. epa.govnih.gov The hydrolysis of phthalate diesters like DNP initially produces the corresponding monoester, which can then be further converted to phthalic acid. nih.gov

Biotic Degradation Mechanisms

Biotic processes, particularly microbial action, are recognized as the primary and most effective mechanisms for the degradation of phthalates in the environment. nih.gov

This compound is considered to be readily biodegradable by microorganisms in most aquatic environments. epa.gov The biodegradation pathway typically involves an initial de-esterification from the diester form to the monoester (monoisononyl phthalate) and then to phthalic acid, which is ultimately broken down further. epa.govnih.gov

The rate of DINP biodegradation in water can vary significantly based on environmental conditions and the presence of acclimated microbial populations. epa.gov Under laboratory conditions with acclimated microorganisms, half-lives ranging from 1.5 to 5.31 days have been reported. epa.gov In environments with unacclimated microbial communities, the half-life can be longer, ranging from 7 to 40 days. epa.gov Other studies have reported half-lives of approximately 10.3 days and degradation rates of 57% to 81% over a 28-day period. epa.gov Research using specific bacterial consortia has demonstrated even more rapid degradation, with one study reporting a half-life of just 12.76 hours for an initial DINP concentration of 500 mg L⁻¹. nih.gov Another study using an activated sludge inoculum observed degradation rates of 68% within one day and over 90% within four days. nih.gov

ConditionHalf-life / Degradation RateSource
Acclimated Conditions1.5 to 5.31 days epa.gov
Unacclimated Conditions7 to 40 days epa.gov
Ready Biodegradability Study10.3 days epa.gov
Saline Soil Bacteria Consortium (500 mg L⁻¹ DINP)12.76 hours nih.gov
Saline Soil Bacteria Consortium (250 mg L⁻¹ DINP)11.01 hours
Activated Sludge Inoculum68% in 1 day; >90% in 4 days nih.gov
Fresh Water Inoculum>95% in 12 days nih.gov
Sphingobium chungbukenseMax. specific rate of 4.12 mg L⁻¹ h⁻¹ nih.gov

Specific microorganisms and microbial consortia have been identified as effective degraders of DINP. The bacterium Sphingobium chungbukense has been shown to efficiently degrade DINP, transforming it into monoisononyl phthalate (MIP) and phthalic acid, which are then further metabolized. nih.gov

A consortium of saline soil bacteria (SSB) has also demonstrated remarkable efficacy in DINP biodegradation. nih.govresearchgate.net This consortium includes bacteria from the genera Serratia, Methylobacillus, Achromobacter, Pseudomonas, Stenotrophomonas, Methyloversatilis, Delftia, and Brevundimonas. nih.govipicyt.edu.mx This bacterial consortium is capable of degrading DINP through simultaneous de-esterification and β-oxidation pathways. nih.gov The use of such a consortium can be more efficient than single strains, achieving nearly complete degradation of high concentrations of DINP. researchgate.net

The efficiency of microbial biodegradation of DINP is highly dependent on environmental conditions such as pH, temperature, and the initial concentration of the compound. nih.govnih.gov Studies have been conducted to identify the optimal conditions for maximizing degradation rates.

For the bacterium Sphingobium chungbukense, the optimal conditions for degrading an initial DINP concentration of 100 mg L⁻¹ were found to be a pH of 7.0 and a temperature of 30°C. nih.gov

For the saline soil bacterial consortium, response surface methodology was used to determine the ideal parameters for degradation. nih.govresearchgate.net The optimal conditions were identified as a pH of 7.0, a temperature of 31°C, and an initial DINP concentration of 500 mg L⁻¹. nih.govresearchgate.net Under these conditions, the consortium achieved almost complete (99%) biodegradation of DINP within 168 hours. nih.gov It was noted that at a higher initial concentration of 750 mg L⁻¹, an inhibitory effect was observed, and no degradation occurred.

Microorganism/ConsortiumOptimal pHOptimal TemperatureOptimal Initial ConcentrationSource
Sphingobium chungbukense7.030°C100 mg L⁻¹ nih.gov
Saline Soil Bacteria Consortium7.031°C500 mg L⁻¹ nih.govresearchgate.net
Biodegradation in Soil and Sediments

This compound (DINP) is subject to biodegradation in terrestrial and aquatic environments, although its persistence is highly dependent on environmental conditions. In aerobic environments, DINP is considered to be biodegradable. epa.gov The U.S. Environmental Protection Agency (EPA) has utilized modeling to estimate environmental degradation half-lives, suggesting a half-life of 20 days in soil and 90 days in sediment under aerobic conditions. epa.gov However, laboratory studies using specific microbial consortia have demonstrated the potential for much more rapid degradation. For instance, a consortium of bacteria from saline soil was able to achieve almost complete (99%) biodegradation of DINP at a concentration of 500 mg/L within 168 hours under optimal conditions (pH 7.0, 31°C), with a calculated half-life of just 12.76 hours. nih.gov

Conversely, under anaerobic conditions, which can be present in subsurface soils and deep sediments, the biodegradation of DINP is significantly slower. epa.gov Studies using natural sediment microcosms under anaerobic conditions have shown that DINP is degraded with substantial lag phases of 5 to 30 days and very long half-lives estimated to be a couple of hundred days. researchgate.netnih.gov This indicates that in oxygen-depleted environments, DINP has the potential to persist for extended periods. epa.govresearchgate.netnih.gov The degradation rate for phthalate esters under anaerobic conditions has been shown to be inversely related to the length of their alkyl chains, with DINP degrading more slowly than phthalates with shorter chains. researchgate.netnih.gov

EnvironmentConditionHalf-Life (t1/2)Source
SoilAerobic (EPA Model)20 days epa.gov
SedimentAerobic (EPA Model)90 days epa.gov
Lab Media (Saline Soil Bacteria)Aerobic (Optimal)12.76 hours nih.gov
Sediment MicrocosmAnaerobic~200 days researchgate.netnih.gov
Metabolite Profiling during Biodegradation

The microbial breakdown of this compound proceeds through the formation of several key intermediate metabolites. The primary step in the biodegradation pathway is the hydrolysis of one of the ester linkages, resulting in the formation of Monoisononyl phthalate (MINP). epa.govnih.gov This monoester is more soluble and bioavailable than the parent DINP diester. epa.gov

Further degradation by microbial consortia has been shown to produce a range of other metabolites. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis has identified iso-nonanol as a product, which is formed alongside MINP during the initial hydrolysis. Other identified metabolites include methyl nonyl phthalate and dimethyl phthalate . nih.gov

These intermediate compounds are typically transient. The ultimate biodegradation pathway for phthalates involves the breakdown of these intermediates to phthalic acid . epa.govnih.gov Phthalic acid itself is not typically detected as an end-product in these environments because it is rapidly metabolized further by microorganisms into carbon dioxide and water, incorporating it into central carbon pathways.

Degradation Pathways: De-esterification and β-oxidation

The biodegradation of this compound by microorganisms occurs through two primary and simultaneous metabolic pathways: de-esterification and β-oxidation. nih.govresearchgate.net

De-esterification is the initial and principal step in the degradation of most phthalates. This process involves the hydrolysis of the ester bonds, catalyzed by esterase enzymes. The first de-esterification cleaves one of the isononyl chains from the phthalate backbone to produce Monoisononyl phthalate (MINP) and iso-nonanol. This is followed by the hydrolysis of the second ester bond, which releases the remaining alkyl chain and forms phthalic acid. epa.govnih.gov

Simultaneously, β-oxidation can occur as another pathway for the initial breakdown of DINP. The presence of metabolites such as methyl nonyl phthalate is indicative of this pathway. β-oxidation involves the oxidation of the alkyl side chains of the phthalate ester. This process has been described for other long-alkyl-chain phthalates and allows microorganisms to utilize the carbon-rich side chains as an energy source. researchgate.net The operation of both de-esterification and β-oxidation pathways concurrently, particularly by bacterial consortia, enhances the efficiency of DINP degradation in the environment. researchgate.net

Environmental Hazard Assessment

Ecotoxicity Studies in Aquatic Organisms

This compound has been shown to exert adverse effects on various fish species, with reproductive and developmental processes being particularly sensitive endpoints. asianfisheriessociety.orgnih.govresearchgate.net

Studies on zebrafish (Danio rerio) have demonstrated that DINP exposure can significantly impair reproduction. nih.gov Exposure to DINP was found to adversely affect oocyte growth and maturation, resulting in abnormal gonadal development. nih.gov Researchers observed a non-monotonic dose-response, with significant effects occurring at both the lowest concentration tested (0.42 μg/L) and at higher concentrations (420 μg/L and 4200 μg/L) after a 21-day exposure. nih.gov Another study on adult female zebrafish exposed to environmentally relevant concentrations (0.42 µg/L to 42 µg/L) for 21 days found that DINP induced follicular atresia, the degeneration of ovarian follicles, which can negatively impact reproductive success. frontiersin.org Long-term (7-month) exposure to DINP was also found to inhibit growth in zebrafish. researchgate.net

Research on the freshwater fish Oreochromis mossambicus (tilapia) also highlights reproductive toxicity. asianfisheriessociety.org Exposure to DINP was shown to alter normal ovarian and testicular steroidogenesis, thereby impairing reproduction. asianfisheriessociety.org

Fish SpeciesExposure ConcentrationExposure DurationObserved EffectsSource
Zebrafish (Danio rerio)0.42, 420, 4200 µg/L21 daysAbnormal gonadal development, adverse effects on oocyte growth and maturation. nih.gov
Zebrafish (Danio rerio)0.42, 4.2, 42 µg/L21 daysInduction of follicular atresia in ovaries. frontiersin.org
Zebrafish (Danio rerio)Not specified7 monthsInhibited growth. researchgate.net
Tilapia (Oreochromis mossambicus)300 ppmUp to 60 daysAltered ovarian and testicular steroidogenesis, impaired reproduction. asianfisheriessociety.org

The toxicity of phthalate esters to aquatic invertebrates has been studied, with effects generally being limited to lower molecular weight phthalates. oup.com Higher molecular weight phthalates, a category that includes this compound, are generally not found to be acutely or chronically toxic to most aquatic invertebrates at concentrations up to their water solubility limit. oup.comnih.gov

For example, studies on the acute toxicity of several phthalates in the annelid Lumbriculus variegatus and the crustacean Hyalella azteca showed that higher molecular weight phthalates did not exhibit toxicity within the tested concentration ranges. nih.gov Similarly, sediment toxicity tests with the midge Chironomus riparius using high concentrations of another long-chain phthalate, di-isodecyl phthalate (DIDP), found no effects on the development or emergence of the adults. epa.gov

However, some conflicting data have been reported for daphnids (e.g., Daphnia magna). oup.com These inconsistencies are often attributed to physical effects on the organisms when test concentrations exceed the true water solubility of these hydrophobic compounds, rather than a direct toxicological mechanism. oup.com Much of the research on invertebrates focuses on other phthalates like DEHP and DBP, with a comparative lack of specific ecotoxicity data for DINP. nih.govpeercommunityin.orgresearchgate.net

Effects on Algal Species

Information regarding the specific effects of this compound (DINP) on algal species is limited in comparison to other phthalates like Di-n-butyl phthalate (DBP). However, studies on various phthalate esters have shown that high concentrations can negatively impact both macroalgae and microalgae. For instance, DBP has been shown to inhibit the growth and photosynthesis of green algae at certain concentrations. researchgate.net One study indicated that DBP exposure could decrease the chlorophyll a content in Chlorella vulgaris. nih.gov While these findings relate to other phthalates, they suggest a potential for DINP to exert similar effects. Standard laboratory tests on DINP have suggested a low hazard potential in aquatic species, including two algal species, with few adverse effects observed at concentrations up to its solubility limit.

Non-monotonic Dose-Response Relationships in Aquatic Species

A significant characteristic of this compound's effect on aquatic organisms is the prevalence of non-monotonic dose-response (NMDR) relationships. nih.gov This means that the magnitude of the effect does not consistently increase with a rise in the dose.

Research on zebrafish (Danio rerio) has demonstrated this phenomenon across various endpoints. For example, exposure to DINP led to greater adverse reproductive effects at the lowest tested concentration (0.42 μg/L) and at higher concentrations (420 μg/L and 4200 μg/L), with less pronounced effects at intermediate levels. researchgate.netnih.gov Similarly, DNA fragmentation in the follicular cells of zebrafish was induced at concentrations of 0.00042 mg/L and 0.0042 mg/L, but this effect was absent at the higher concentration of 0.042 mg/L. epa.gov This pattern suggests that DINP can interfere with endocrine and metabolic pathways in complex, non-linear ways, which has significant implications for assessing environmental risk at low, environmentally relevant concentrations. frontiersin.org

Disruption of Endocannabinoid System in Zebrafish

Studies have shown that this compound acts as an endocrine-disrupting chemical by interfering with the endocannabinoid system (ECS) in zebrafish (Danio rerio). frontiersin.orgnih.gov The ECS is a crucial lipid signaling system involved in regulating reproductive and metabolic processes.

Exposure to environmentally relevant concentrations of DINP for 21 days was found to disrupt the ECS in the gonads of both male and female zebrafish. nih.gov In females, while the levels of the endocannabinoids Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) were not affected, there was a notable reduction in N-oleoyl-ethanolamine (OEA) levels. nih.gov In the brain of female zebrafish, higher DINP concentrations (4.2 mg/L and 42 mg/L) led to a 50% reduction in AEA levels. oup.com

Furthermore, DINP exposure induced transcriptional changes in genes that code for ECS receptors and enzymes. nih.gov In males, DINP treatment altered endocannabinoid levels, induced significant changes in ECS-related genes, and increased the activity of the fatty acid amide hydrolase (FAAH), an enzyme that breaks down AEA. nih.gov These disruptions to the gonadal ECS are linked to adverse reproductive outcomes. nih.gov

Interactive Data Table: Effects of this compound on the Endocannabinoid System in Zebrafish
SpeciesTissueExposure ConcentrationDurationObserved EffectReference
Danio rerio (female)Gonads0.42, 4.2, 42 µg/L21 daysReduction in OEA levels; No change in AEA or 2-AG. nih.gov
Danio rerio (male)Gonads0.42, 4.2, 42 µg/L21 daysChanged levels of endocannabinoids; Increased FAAH activity. nih.gov
Danio rerio (female)Brain4.2, 42 mg/L3 weeks50% reduction in AEA levels. oup.com
Danio rerio (female)Liver4.2, 42 mg/L3 weeksIncreased AEA levels; Reduced FAAH activity. oup.com
Effects on Ovarian Apoptosis and Oxidative Stress in Fish

This compound exposure has been demonstrated to induce ovarian apoptosis (programmed cell death) and oxidative stress in fish, potentially impairing reproductive function. nih.govasianfisheriessociety.org

In adult female zebrafish, a 21-day exposure to DINP at concentrations as low as 0.42 µg/L led to the upregulation of genes associated with apoptosis and oxidative stress. nih.govfrontiersin.orgresearchgate.net Specifically, genes such as tnfa and baxa were upregulated at concentrations of 0.42 and 4.2 µg/L. nih.govnih.gov Immunohistochemistry revealed a higher number of vitellogenic oocytes positive for caspase-3 (a key apoptosis executioner enzyme) in ovaries exposed to 0.42 µg/L of DINP. nih.govresearchgate.net

Furthermore, DNA fragmentation, a hallmark of apoptosis, was observed in the vitellogenic follicles of fish exposed to 0.42 and 4.2 μg/L of DINP. nih.govfrontiersin.org These findings indicate that even at environmental levels, DINP can trigger follicular atresia (the breakdown of ovarian follicles), which may adversely affect the reproductive performance of female zebrafish in a non-monotonic manner. nih.govresearchgate.net In the freshwater fish Oreochromis mossambicus, DINP exposure led to a significant decrease in the activities of antioxidant enzymes and a concurrent increase in lipid peroxidation in the ovary and testis, indicating the induction of oxidative stress in the gonads. asianfisheriessociety.org

Influence on Zebrafish Fertilization Rates and Gonadosomatic Index

Exposure to this compound has been shown to negatively impact key reproductive parameters in zebrafish, including fertilization rates and the Gonadosomatic Index (GSI), which is the ratio of gonad weight to total body weight.

Studies have found that chronic exposure to DINP can lead to a reduction in both the number of fertilized eggs and the GSI. researchgate.netnih.gov Notably, these effects were observed at the lowest tested concentration of 0.42 µg/L after a 21-day exposure, demonstrating a non-monotonic dose-response where higher concentrations did not produce the same effect. epa.govnih.gov One study reported a reduction of over 30% in fertilization rates and over 20% in the GSI at this low exposure level. epa.gov Long-term exposure to DINP has also been linked to significantly decreased GSI levels in female zebrafish. nih.govresearchgate.net

Interactive Data Table: Effects of this compound on Zebrafish Reproduction
SpeciesParameterExposure ConcentrationDurationObserved EffectReference
Danio rerioFertilization Rate0.42 µg/L21 days>30% reduction epa.gov
Danio rerioGonadosomatic Index (GSI)0.42 µg/L21 days>20% reduction epa.govnih.gov
Danio rerioGonadosomatic Index (GSI)Not specifiedLong-termSignificant decrease nih.govresearchgate.net
Danio rerioNumber of Fertilized Eggs0.42 µg/L21 daysReduction nih.gov

Ecotoxicity Studies in Terrestrial Organisms

Effects on Mammalian Wildlife (Toxicity Reference Values)

For terrestrial ecosystems, a toxicity reference value (TRV) has been established to assess the risk of this compound to mammalian wildlife. Based on the chronic exposure effects of DINP, a TRV of 139 mg/kg-bw/d (milligrams per kilogram of body weight per day) was derived for a generalized terrestrial mammal. epa.gov This value serves as a benchmark for evaluating potential risks to wildlife from environmental exposure to DINP. In studies on rats, a No-Observed-Adverse-Effect-Level (NOAEL) of 15 mg/kg/day was identified. europa.eu

Environmental Persistence and Bioaccumulation Potential

This compound, due to its chemical properties, can be released from plastic materials into the environment, where it can accumulate in ecosystems and enter the food chain. mdpi.com Because of their strong hydrophobicity and low water solubility, phthalates tend to combine with particles in aquatic environments and subsequently deposit and accumulate in sediments. researchgate.net This presence in environmental compartments makes them available for uptake by living organisms.

Once ingested, DINP is metabolized. The primary hydrolytic metabolite is monoisononyl phthalate (MINP). nih.gov However, MINP is typically a minor urinary metabolite. nih.gov Further oxidative metabolism results in the formation of other metabolites, which are considered more significant biomarkers of exposure. These include mono(carboxyisooctyl) phthalate (MCIOP), mono(oxoisononyl) phthalate (MOINP), and mono(hydroxyisononyl) phthalate (MHINP). nih.govnih.gov Studies on human exposure have found that these oxidative metabolites are detected with a much higher frequency and at greater concentrations in urine than MINP, suggesting they are better indicators of DINP uptake. nih.gov

The environmental mobility of this compound is largely dictated by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient. regulations.gov These characteristics mean that when DINP is released into the environment, it will preferentially adsorb to organic matter in soil and sediment rather than remain dissolved in water. regulations.gov

Environmental fate modeling supports this behavior. According to a Mackay Level I equilibrium model, approximately 98% of DINP is expected to partition to soil and 2% to sediment. regulations.gov A Mackay Level III model, which considers non-equilibrium conditions, provides a similar distribution, estimating that 69% of DINP will reside in the soil compartment and 22% in sediment. regulations.gov This strong affinity for solid phases limits its transport via water. regulations.gov

Based on an estimated soil adsorption coefficient (Koc) of 6.6 x 10⁵, DINP is expected to have no mobility in soil. nih.gov Experimental studies confirm this partitioning behavior; in sterile microcosms containing lake water and sediment, 80% of a similar phthalate mixture partitioned to the sediment. nih.gov Therefore, soil and sediment act as the primary environmental sinks for DINP. regulations.gov

Environmental Partitioning of DINP (Mackay Model Predictions)
Environmental CompartmentMackay Level I Model (%)Mackay Level III Model (%)Reference
Soil~98%69% regulations.gov
Sediment~2%22% regulations.gov
WaterNot specifiedNot specified regulations.gov

Human Exposure and Toxicokinetics of Dinonyl Phthalate

Sources and Routes of Human Exposure

Human exposure to DNIP can occur through several primary routes, including dermal contact, ingestion, and inhalation. The significance of each route can vary depending on age, behavior, and occupational setting.

Exposure from Polyvinyl Chloride (PVC) Products

DNIP is commonly used as a plasticizer in a large variety of PVC products, enhancing their flexibility and durability wikipedia.orggrandviewresearch.comknowledge-sourcing.com. These products include, but are not limited to, toys, flooring, wire and cable insulation, coated fabrics, tubing, shoes, sealants, and artificial leather wikipedia.orggrandviewresearch.comknowledge-sourcing.comca.goviowa.gov. Because phthalates like DNIP are not chemically bound to the PVC matrix, they can be released from these products into the surrounding environment over time babycenter.comaap.org.

Table 1: Examples of PVC Products Potentially Containing DNIP

Product TypeExamples
Flooring & Wall CoveringVinyl flooring, wallpapers, synthetic leather materials
Wire and CablesInsulation
Coated FabricsTarpaulins, artificial leather
TubingMedical tubing, garden hoses
ShoesGarden footwear
SealantsConstruction, automotive, packaging sealants
Toys & Childcare ArticlesSoft plastic toys, teethers, dolls, pacifiers
Other Consumer GoodsGloves, films, sheets, automotive interiors, shower curtains

DNIP has been detected in a significant percentage of plastic toys tested. For instance, in one study, diisononyl phthalate (B1215562) was found in 58 out of 76 plastic toys at concentrations ranging from 3.9% to 55% wet weight nih.gov. It was also detected in teethers and dolls at varying concentrations nih.gov.

The rate at which DNIP migrates or leaches from PVC products is a critical factor influencing exposure. This migration is not solely dependent on the concentration of DNIP in the product but is also influenced by factors such as temperature, contact with liquids (like saliva or sweat), and mechanical action babycenter.comindustrialchemicals.gov.au. Studies investigating the migration of phthalates from plastic articles under mouthing conditions suggest that mechanical action, such as biting and chewing, is a likely dominating factor in the release rate industrialchemicals.gov.au.

Research has utilized in vitro methods with simulated saliva and controlled agitation, as well as in vivo methods involving controlled chewing, to estimate migration rates of DINP from soft PVC materials nih.gov. These studies provide data used in exposure assessments.

Children, particularly infants and toddlers, are uniquely vulnerable to phthalate exposures due to their frequent hand-to-mouth behavior and tendency to mouth objects babycenter.comaap.orgcenter4research.org. Mouthing behavior can lead to the transfer of DNIP from toys and childcare articles into saliva, which can then be swallowed and absorbed babycenter.comindustrialchemicals.gov.au.

Studies have characterized children's mouthing activities to estimate exposure from toys and childcare articles nih.govresearchgate.net. The duration and frequency of mouthing behavior vary with age, with estimated exposures from soft plastic toys being potentially greatest among children aged 12-23 months nih.govresearchgate.net. Research has incorporated observational studies of children's mouthing behavior and measurements of DNIP migration rates from toys to estimate oral exposure nih.gov. For example, a study estimated mean exposure for children aged 12-23 months from soft plastic toys containing DINP to be 0.08 µ g/kg-d , with a 99th percentile of 2.4 µ g/kg-d nih.gov. Another study reported mean mouthing time for children aged 12-24 months as 1.9 minutes per day researchgate.net.

Regulatory bodies in various regions have implemented restrictions on the concentration of certain phthalates, including DNIP, in toys and childcare articles that can be placed in a child's mouth ca.goveuropa.euqima.comqima.comcpsc.gov. For instance, regulations in the EU and the US prohibit DNIP in such products at levels exceeding 0.1% by weight ca.govqima.comqima.comcpsc.gov.

Occupational Exposure

Workers involved in the manufacturing and processing of products containing DNIP, particularly in the plastics industry, may experience occupational exposure through inhalation of aerosols and dermal contact iowa.govnih.gov. While air levels of phthalates in some occupational settings have been reported as generally low, dermal contact, including hand-to-mouth exposure, can be a significant route nih.govresearchgate.net.

Studies assessing occupational exposure to DNIP in various industrial settings, such as cable factories, plastic producing companies, and producers of coated textiles, have measured phthalate metabolites in biological samples (biomonitoring) and air concentrations nih.govresearchgate.net. Low-level occupational exposure to DNIP has been observed in some cases, with some workers showing exposure levels exceeding those of the non-occupationally exposed population nih.govresearchgate.net. Specific tasks, such as spray application of adhesives, sealants, paints, and coatings containing DNIP, have been identified as presenting potential unreasonable risk of injury to unprotected workers aiha.org. A New Zealand Workplace Exposure Standard for Diisononyl phthalate (CAS No. 28553-12-0) has a time-weighted average (TWA) of 5 mg/m³ redox.com.

Dietary Exposure and Food Contact Materials

Low levels of DNIP have been detected in some foods, likely due to contact with plastics during processing and packaging ca.govca.gov. Phthalates can migrate from food contact materials into food, contributing to dietary exposure babycenter.com.

While specific detailed research findings on DNIP dietary exposure and migration from food contact materials were not extensively available in the provided search results, the potential for this exposure route is acknowledged. Some food packaging has been reported to contain DNIP knowledge-sourcing.com. The European Union has set a maximum specific migration limit (SML) from food contact materials of 9 mg/kg food for the sum of diisononyl phthalates and diisodecyl phthalates wikipedia.org.

Inhalation Exposure (Indoor Air, Dust)

DNIP can be gradually released from consumer products into indoor environments, such as homes, schools, daycare centers, offices, and cars ca.govca.gov. Due to its low volatility, DNIP tends to settle on surfaces and accumulate in dust ca.govnih.govca.gov. Exposure through inhalation can occur by breathing in air containing volatilized DNIP or, more significantly for semi-volatile compounds like phthalates, by inhaling dust particles to which DNIP has adsorbed ca.govcpsc.govnih.govca.gov.

Dermal Exposure (Consumer Products)

Dermal exposure to DINP can occur through direct contact with consumer products containing this plasticizer. These products include a wide range of items such as flooring, wall coverings, carpets, shoe soles, tubes, cables, vinyl gloves, rubber products, paints, lacquers, sealants, adhesives, and certain packaging materials. umweltprobenbank.deepa.gov DINP is not chemically bound within the polymer matrix of these products, allowing for its potential release upon contact with skin or fluids. umweltprobenbank.de

Studies suggest that dermal absorption of DINP through human skin is significantly less than that observed in rat skin. industrialchemicals.gov.auindustrialchemicals.gov.au The bioavailability via dermal absorption is expected to be no greater than 4% in humans. industrialchemicals.gov.auindustrialchemicals.gov.au While studies have investigated the in vitro absorption of phthalate diesters through human and rat skin, specific in vivo human data on the rate of dermal absorption for DINP from dilute aqueous solutions, such as sweat and saliva, are limited. industrialchemicals.gov.aucpsc.gov

Prenatal and Lactational Exposure

Prenatal exposure to DINP is a subject of research due to the potential for phthalates to affect development. Studies have investigated the associations between prenatal phthalate exposure and various outcomes, including gender-specific play behavior and birth outcomes. diva-portal.orgnews-medical.netmdpi.comnih.gov Research indicates that prenatal exposure to DINP may be associated with decreased masculine play behavior in boys. diva-portal.orgmdpi.com Furthermore, studies have found associations between prenatal exposure to DINP and adverse birth outcomes such as decreased gestational age, birth length, and birth weight, as well as an increased risk of preterm birth and low birth weight. news-medical.netnih.gov

Lactational exposure to phthalate monoesters, including those derived from DINP, has been observed. industrialchemicals.gov.aucpsc.gov While direct human studies on the toxicokinetics of DINP during lactation are limited, the presence of its metabolites in human breast milk suggests a potential exposure pathway for infants. industrialchemicals.gov.au Animal studies investigating gestational and lactational exposure to phthalates, including DINP, have shown impacts on offspring development, such as decreased pup weight. industrialchemicals.gov.authieme-connect.com

Toxicokinetics: Absorption, Metabolism, and Excretion (ADME)

The toxicokinetics of DINP in the human body involve absorption, metabolism, and excretion. While comprehensive in vivo human data on the ADME properties of DINP are limited, information from animal studies and human biomonitoring provides insights into these processes. industrialchemicals.gov.auepa.gov

Absorption Pathways and Rates (Oral, Dermal, Inhalation)

Human exposure to DINP can occur through oral, dermal, and inhalation routes. cpsc.govnih.gov

Oral Absorption: Orally administered DINP is rapidly absorbed based on animal and human data. industrialchemicals.gov.au The oral bioavailability of DINP is considered to be 100% for both adults and children. industrialchemicals.gov.auindustrialchemicals.gov.au Following oral exposure, DINP is readily absorbed, metabolized, and excreted. ca.gov

Dermal Absorption: Dermal absorption of DINP through human skin is considered to be low, with bioavailability unlikely to exceed 4% of the applied dose. industrialchemicals.gov.auindustrialchemicals.gov.au Studies suggest that dermal absorption through human skin is significantly less efficient than through rat skin. industrialchemicals.gov.aucpsc.gov

Inhalation Absorption: Absorption of inhaled DINP is considered negligible due to its low vapor pressure. industrialchemicals.gov.auservice.gov.uk However, some assessments assume 100% absorption via inhalation, particularly for vulnerable populations like newborns and infants. epa.gov

Metabolic Pathways and Metabolite Formation

Once absorbed, DINP undergoes rapid metabolism. industrialchemicals.gov.auindustrialchemicals.gov.auresearchgate.net The metabolism primarily involves two main processes: ester hydrolysis and oxidation reactions. researchgate.netnih.govresearchgate.net

The initial step in the metabolism of DINP is the hydrolysis of the diester to its corresponding monoester, monoisononyl phthalate (MINP). industrialchemicals.gov.auca.govresearchgate.netresearchgate.net This hydrolysis primarily occurs in the gastrointestinal tract and parenchyma, catalyzed by enzymes such as esterases and lipases. industrialchemicals.gov.auca.govresearchgate.net While MINP is a primary metabolite, it is often detected at lower levels in urine compared to secondary metabolites, suggesting further rapid metabolism. nih.govcdc.gov

Following hydrolysis, the monoester (MINP) undergoes further oxidative metabolism, primarily in the liver. ca.govresearchgate.net This involves oxidation reactions on the alkyl side chain, leading to the formation of secondary metabolites. ca.govresearchgate.netnih.govresearchgate.net Key oxidative metabolites of DINP identified in humans and rats include mono(carboxyisooctyl) phthalate (MCIOP), mono(hydroxyisononyl) phthalate (MHINP), and mono(oxoisononyl) phthalate (MOINP). industrialchemicals.gov.auindustrialchemicals.gov.auca.govcdc.gov These secondary metabolites are considered more sensitive biomarkers for human exposure assessment to DINP than the primary monoester. researchgate.netnih.govcdc.gov The formation of oxidative metabolites appears to increase at higher doses. industrialchemicals.gov.au These oxidative metabolites can also undergo phase II conjugation, primarily with glucuronic acid, before excretion. researchgate.netcbs8.com

The estimated elimination half-life of DINP metabolites is typically reported to be between four and eight hours, with the majority of metabolites excreted within the first 24 hours post-exposure. ca.govresearchgate.net

Excretion Routes (Urine, Feces)

The major routes of excretion for orally administered DINP and its metabolites are urine and feces capes.gov.brindustrialchemicals.gov.augreenfacts.orgcpsc.govcpsc.govnih.gov. In rats, at low doses, approximately equal amounts are excreted via urine and feces, while at higher doses, a greater proportion is excreted in feces industrialchemicals.gov.aucpsc.govcpsc.gov. Urinary excretion is the primary route for the elimination of metabolites epa.gov. In humans, a significant portion of the orally administered dose is recovered in urine as metabolites within 48 hours cpsc.govepa.govresearchgate.net. Fecal excretion can include both unabsorbed DINP and metabolites eliminated via bile cpsc.govcpsc.govnih.gov.

Human Biomonitoring Studies

Human biomonitoring plays a vital role in assessing population-level exposure to DINP by measuring its metabolites in biological samples nih.govnih.govresearchgate.netcpsc.govnih.govjst.go.jp.

Identification and Quantification of DINP Metabolites in Biological Samples (Urine, Hair)

DINP is metabolized to MINP, which is then further oxidized to secondary metabolites including mono-oxoisononyl phthalate (MOINP or oxo-MiNP), mono-carboxyisooctyl phthalate (MCIOP, MCOP or cx-MiNP), and mono-hydroxyisononyl phthalate (MHINP or OH-MiNP) nih.govnih.govresearchgate.netcdc.govcapes.gov.brresearchgate.net. These metabolites, particularly the oxidative products, can be identified and quantified in biological samples such as urine nih.govnih.govresearchgate.netcdc.govcapes.gov.brresearchgate.netepa.govresearchgate.netresearchgate.net. While urine is the most common matrix for biomonitoring, studies have also explored the potential of using hair samples for assessing long-term exposure to DINP metabolites nih.govresearchgate.netjst.go.jp.

Use of Secondary Metabolites as Sensitive Biomarkers of Exposure

Research indicates that the secondary oxidative metabolites of DINP are more sensitive biomarkers of exposure compared to the primary metabolite, MINP nih.govnih.govresearchgate.netcdc.govcapes.gov.brresearchgate.netresearchgate.netdntb.gov.ua. Secondary metabolites are detected more frequently and at higher concentrations in urine samples than MINP nih.govcdc.govcapes.gov.brresearchgate.net. This is because MINP can be rapidly further metabolized before excretion cpsc.gov. Therefore, using secondary metabolites provides a more accurate assessment of human exposure to DINP nih.govnih.govresearchgate.netcdc.govcapes.gov.brresearchgate.netresearchgate.netdntb.gov.ua.

Population-Level Exposure Estimates (e.g., NHANES data)

Studies utilizing biomonitoring data, such as those from the National Health and Nutrition Examination Survey (NHANES) in the United States, provide estimates of population-level exposure to DINP nih.govresearchgate.netcpsc.govresearchgate.netepa.govnih.goveuropa.eu. These studies analyze concentrations of DINP metabolites in urine samples from a representative population cpsc.govcpsc.gov. NHANES data have shown the presence of DINP metabolites in the general U.S. population, including children nih.govresearchgate.net. Estimates of daily intake derived from biomonitoring data are considered more precise than those based solely on environmental media concentrations europa.eu. NHANES data have also indicated temporal changes in phthalate exposures, with an increase in DINP exposure as DEHP exposure decreased cpsc.govnih.gov.

Table 1: Median Concentrations of DINP Secondary Metabolites in NHANES Data

MetaboliteMedian Concentration (µg/L)Source
MCIOP~5.1 nih.govresearchgate.net
MOINPNot specified in snippet
MHINPNot specified in snippet

Note: Data extracted from provided search snippets. Specific NHANES cycles may vary between studies.

Exposure Differences Across Age Groups (Infants/Children vs. Adults)

Biomonitoring data and exposure assessments suggest differences in DINP exposure across age groups, with infants and children potentially having higher exposures than adults researchgate.netheudorf.orgeuropa.euresearchgate.net. This can be attributed to behavioral factors such as mouthing of soft plastic toys and ingestion of dust, which are more prevalent in younger children heudorf.orgresearchgate.net. Estimates of daily intake for infants and toddlers have been reported to be higher than those for teens or adults heudorf.org. While oral bioavailability in adults is estimated to be around 50%, some assessments have used a higher bioavailability factor (100%) for infants and newborns in risk calculations, based on data from other phthalates europa.eucpsc.gov. Estimated DINP exposures from mouthing soft plastic toys were found to be greatest among children aged 12-23 months researchgate.net.

Table 2: Estimated Daily Intake of DINP in Different Age Groups (Example Data)

Age GroupEstimated Daily Intake (µg/kg/day)Source
Infants/ToddlersHigher than teens/adults heudorf.org
Children (12-23 mo)Mean: 0.08 (from toys) researchgate.net
AdultsLower than infants/toddlers heudorf.org

Note: Data extracted from provided search snippets. Specific values and sources of exposure may vary between studies.

Correlation between Metabolite Levels in Different Biological Matrices

Studies investigating the toxicokinetics of dinonyl phthalate (DiNP) in humans often rely on measuring its metabolites in various biological matrices to assess exposure. DiNP is rapidly metabolized in the body, primarily undergoing hydrolysis to form the monoester mono-isononyl phthalate (MiNP), followed by further oxidation to secondary metabolites such as mono-oxoisononyl phthalate (oxo-MiNP), mono-carboxyisooctyl phthalate (cx-MiNP), and mono-hydroxyisononyl phthalate (OH-MiNP). These metabolites are primarily excreted in urine. nih.govnih.govhhearprogram.org

Research has explored the correlation of DiNP metabolite levels across different biological samples, including urine, blood (serum/plasma), amniotic fluid, and breast milk, to understand the utility of each matrix for biomonitoring and to assess fetal or infant exposure.

Urinary metabolite concentrations are generally considered the most common and informative approach for biomonitoring non-persistent chemicals like phthalates due to their higher concentrations compared to blood and the relative ease of sample collection. nih.govhhearprogram.orgnih.govnih.gov However, the short half-lives of DiNP metabolites (on the order of hours) mean that a single urine sample reflects recent exposure. hhearprogram.orgepa.gov

Studies have investigated the relationship between DiNP metabolite levels in urine and serum. One study involving young men found that correlations between urine and serum levels for DiNP metabolites were observed only for the secondary carboxylated metabolite, mono-(4-methyl-7-carboxyheptyl) phthalate (MCiOP, also referred to as cx-MiNP), suggesting these oxidative metabolites might be better serum markers than the primary metabolite, MiNP. oup.com The Spearman correlation coefficient between urinary and serum MCiOP levels in this study was reported as r = 0.37. epa.gov The detection rate of DiNP metabolites in serum is often lower compared to urine. hhearprogram.orgnih.govepa.govnih.gov

The correlation of DiNP metabolite levels between maternal urine and amniotic fluid has also been examined to assess fetal exposure. One study found a statistically significant linear correlation for the DiNP monoester metabolite (MiNP) between amniotic fluid and maternal urine samples. scirp.orgscirp.org However, the levels of metabolites in amniotic fluid were generally lower than in maternal urine. scirp.orgscirp.orgresearchgate.net Another study reported a Pearson correlation of r = 0.35 between the summation of DiNP metabolites in maternal urine and cord blood. epa.gov While some studies suggest that phthalates and their metabolites can cross the placenta, the concentrations in amniotic fluid are typically lower than in maternal urine, and the correlation between the two matrices can be weak for some metabolites. scirp.orgresearchgate.net Free (unconjugated) forms of phthalate metabolites in maternal urine, rather than conjugated forms, have shown correlation with concentrations in amniotic fluid, suggesting that only the free forms may cross the placenta. scirp.org

Regarding breast milk, studies have indicated that concentrations of phthalate metabolites, including those of DiNP, are generally much lower in breast milk compared to urine. nih.govnih.govmdpi.comresearchgate.net Some research has found no correlations between urinary concentrations and those in breast milk for individual phthalate metabolites. nih.gov This suggests that urinary phthalate concentrations in nursing mothers may not accurately represent the exposure to phthalates through breast milk ingestion by infants. nih.gov

Summary of Correlation Findings:

Biological Matrices ComparedMetabolite(s)Correlation StrengthNotesSource
Urine and SerumMCiOP (cx-MiNP)Weak to Moderate (r=0.37)Correlation observed for oxidative metabolite, less so for MiNP. nih.govepa.govoup.com
Urine and SerumMiNPWeak or No CorrelationOxidative metabolites may be better serum markers. oup.com
Maternal Urine and Amniotic FluidMiNPStatistically Significant Linear CorrelationLevels generally lower in amniotic fluid. scirp.orgscirp.org
Maternal Urine and Cord BloodSum of DiNP metabolitesModerate (r=0.35) epa.gov
Urine and Breast MilkIndividual metabolitesNo CorrelationConcentrations much lower in breast milk. nih.gov

Note: Correlation strengths are based on interpretations from the provided search snippets and may vary depending on the specific study design and population.

Interactive Data Table (Simulated based on findings):

Biological Matrices ComparedMetabolite(s)Correlation Coefficient (r)Notes
Urine and SerumMCiOP (cx-MiNP)0.37Weak to Moderate correlation for oxidative metabolite.
Urine and SerumMiNPLow/Not SignificantOxidative metabolites may be better serum markers.
Maternal Urine and Amniotic FluidMiNPStatistically Significant (Specific r value not consistently reported across snippets)Linear correlation found, but levels lower in amniotic fluid.
Maternal Urine and Cord BloodSum of DiNP metabolites0.35Moderate correlation.
Urine and Breast MilkIndividual metabolitesNo significant correlation reportedConcentrations much lower in breast milk.

Detailed Research Findings:

Several studies have contributed to understanding the correlation of DiNP metabolites across biological matrices. Research indicates that while DiNP metabolites are detectable in various fluids, their concentrations and the strength of correlation between matrices differ. For instance, a study on young Danish men found detectable levels of DiNP metabolites in urine, serum, and seminal plasma, although concentrations were significantly lower in serum and seminal plasma compared to urine. oup.com This study specifically noted that correlations between urine and serum levels for DiNP metabolites were only significant for MCiOP, but not for the primary metabolite MiNP. oup.com

Studies focusing on maternal and fetal exposure have measured DiNP metabolites in maternal urine and amniotic fluid. While a statistically significant linear correlation for MiNP between these two matrices has been reported, the concentrations in amniotic fluid are consistently lower than in maternal urine. scirp.orgscirp.orgresearchgate.net This suggests that while placental transfer occurs, maternal urine levels may not directly quantify the exact fetal exposure level. scirp.orgresearchgate.net

Investigations into DiNP metabolite levels in breast milk and maternal urine have generally found low or undetectable levels in breast milk and no significant correlations with urinary concentrations. nih.govnih.govmdpi.com This highlights the limitation of using maternal urinary metabolite levels to estimate infant exposure through breastfeeding. nih.gov

Toxicological Research and Health Hazard Assessment of Dinonyl Phthalate

In Vivo Animal Studies and Human Relevance

Animal studies serve as the primary basis for understanding the potential toxicity of DINP in humans. While direct extrapolation of animal data to humans requires careful consideration, certain endpoints observed in animal models are considered relevant for human health risk estimation. epa.gov

Reproductive and Developmental Toxicity Studies

Studies have investigated the potential of DINP to cause reproductive and developmental toxicity, particularly focusing on effects on the male reproductive system. industrialchemicals.gov.aucbs8.com

Exposure to DINP during critical windows of development in rats has been associated with effects on the male reproductive tract. Later gestational exposure has been linked to the retention of nipples in males and increases in malformation of the male reproductive tract. industrialchemicals.gov.au Studies in rodents have shown that prenatal exposure to DINP can lead to an increased incidence of cryptorchidism and hypospadias, as well as reductions in anogenital distance (AGD) and areolar/nipple retention in juvenile males. canada.canih.govfrontiersin.org

Decreased testes weight has also been observed in some studies. industrialchemicals.gov.aucbs8.com While effects on testes weight have been inconsistent across studies in rats and mice, decreased testes weight was noted in a two-year carcinogenicity study in mice at higher doses. industrialchemicals.gov.au Reduced testicular volume has also been reported in rodent studies following prenatal exposure. nih.gov

Impaired steroidogenesis, particularly reduced testosterone (B1683101) production by fetal Leydig cells, is considered a critical factor underlying the observed male reproductive tract malformations in rats exposed to certain phthalates during gestation. canada.cafrontiersin.org Studies have shown that DINP can cause a decrease in fetal testicular testosterone production in a dose-dependent manner after exposure during gestation. nih.gov Reduced levels of steroidogenic enzymes have also been observed. nih.gov While DINP has been shown to reduce fetal testicular testosterone levels, some studies indicate it is less potent in this regard compared to other phthalates like DEHP, DIBP, and DIHP. nih.gov The abnormal development and function of fetal Leydig cells can lead to reduced androgen and insulin-like 3 production, contributing to male reproductive tract anomalies in neonates. frontiersin.org

Here is a summary of observed effects on male reproductive tract development:

EndpointObserved Effects
Nipple RetentionIncreased incidence in males following later gestational exposure. industrialchemicals.gov.aucanada.cafrontiersin.org
Malformation of Male Reproductive TractIncreases observed following later gestational exposure; includes cryptorchidism and hypospadias. industrialchemicals.gov.aucanada.canih.govfrontiersin.org
Decreased Testes WeightObserved in some studies, particularly at higher doses and before puberty. industrialchemicals.gov.aucbs8.comnih.gov
Impaired SteroidogenesisReduced fetal testicular testosterone production and altered steroidogenic enzyme levels observed. canada.canih.govfrontiersin.org
Effects on Female Reproductive Health (e.g., ovarian toxicity, fertilization rates)

Studies on the effects of DINP on female reproductive health have yielded varying results. In general, DINP has been reported to have no effect on female fecundity or female gestational indices in animal studies. industrialchemicals.gov.au However, some research on phthalates in general, including DINP, suggests potential impacts on ovarian function. Phthalates are known to target the ovary at all stages of development and adulthood, potentially causing premature ovarian failure, anovulation, infertility, and decreased steroidogenesis. mdpi.comnih.gov Studies have indicated that chronic exposure to high levels of some phthalates, particularly DEHP and DnBP, may lead to embryotoxicity or fetotoxicity in female mice. mdpi.com Research has also explored associations between phthalate (B1215562) exposure and outcomes in women undergoing assisted reproductive technology (ART), with some studies suggesting links to decreased antral follicle count, lower numbers of retrieved oocytes, mature oocytes, fertilized oocytes, and high-quality embryos. mdpi.com While some studies suggest a possible involvement of phthalates like DEHP in reproductive issues in women with recurrent pregnancy loss and idiopathic infertility, the results regarding the association between phthalate exposure and pregnancy loss have been conflicting. mdpi.com

Gestational and Perinatal Exposure Outcomes (e.g., skeletal and visceral variations, decreased pup weight)

Developmental toxicity studies in rats have indicated that exposure to DINP during early gestation can induce skeletal and visceral variations, such as rudimentary lumbar ribs, supernumerary cervical ribs, and dilated renal pelves, although these effects were observed only at maternally toxic doses. industrialchemicals.gov.aucpsc.gov A no observed adverse effect level (NOAEL) of 500 mg/kg body weight/day was derived from a prenatal developmental toxicity study in rats based on these variations. industrialchemicals.gov.au Later gestational exposure to DINP has been associated with the retention of nipples in males and increases in malformations of the male reproductive tract, with a lowest observed adverse effect level (LOAEL) of 750 mg/kg body weight/day. industrialchemicals.gov.au In a two-generation study in rats, decreased pup weight was noted on postnatal day 21, establishing a developmental LOAEL of 159–395 mg/kg body weight/day. industrialchemicals.gov.au

Analogies to Other Phthalates in Reproductive Toxicity (e.g., DBP)

DINP, like other phthalates, has been investigated for its potential to act as an endocrine disruptor and cause reproductive and developmental toxicity. umweltprobenbank.dehbm4eu.eu Some phthalates, including di-n-butyl phthalate (DBP), are known to induce a "phthalate syndrome" in male offspring of rats exposed during pregnancy, characterized by various reproductive abnormalities. hbm4eu.eunih.govresearchgate.net This syndrome in rats shares some similarities with the proposed human "testicular dysgenesis syndrome." nih.govresearchgate.net While DBP has been shown to impair seminiferous cord formation and induce gonocyte multinucleation in mice, despite a general lack of effect on testicular testosterone steroidogenesis, DINP has been reported to be less potent as an anti-androgen and reproductive toxicant compared to DEHP and DBP. nih.govregulations.gov Studies have indicated that phthalates with ester side-chain lengths of four to six carbon atoms (like DBP) are more potent in producing testicular toxicity in rats compared to those with shorter or longer chains. nih.gov DINP, with its longer nonyl chains, appears to have a lower potency as an endocrine disruptor compared to some lower molecular weight phthalates. hbm4eu.eu

Carcinogenicity Studies

Carcinogenicity studies have been conducted in animals to assess the potential of DINP to cause cancer.

Observed Neoplasia in Animals (Mononuclear Cell Leukaemia, kidney, liver)

Increased incidences of mononuclear cell leukaemia (MCL), kidney, and liver neoplasia have been observed in long-term animal studies with DINP. industrialchemicals.gov.auca.govindustrialchemicals.gov.au Specifically, hepatocellular tumors (malignant and combined malignant and benign), mononuclear cell leukemia, and kidney tumors have been reported in studies involving Fischer 344 (F344) rats, Sprague-Dawley (SD) rats, and B6C3F1 mice. ca.govfederalregister.gov Liver tumors, kidney tumors, and MCL have been observed in rats and mice treated with high doses of DINP. cpsc.gov Kidney tumors were primarily observed in male rats and were of a type associated with an alpha2u-globulin process. epa.gov

Human Relevance of Animal Carcinogenicity Findings

The human relevance of the carcinogenicity findings in animals, particularly the observed tumors, has been a subject of evaluation. The tumors observed in animals, including MCL, kidney, and liver neoplasia, are generally regarded as toxicological effects with limited relevance to humans. industrialchemicals.gov.auindustrialchemicals.gov.aucpsc.gov Non-carcinogenic liver and kidney effects seen in rodents were not replicated in primates. industrialchemicals.gov.au Expert reviews and regulatory bodies have concluded that the liver tumors observed in rodents treated with DINP are not relevant for human hazard assessment, largely due to differences in the mechanism of action between rodents and humans. cpsc.govresearchgate.net Similarly, kidney tumors in male rats associated with an alpha2u-globulin process are generally considered not relevant to human carcinogenicity. epa.gov The significance and human relevance of MCL observed in F344 rats remain uncertain, and generally, other agencies have concluded that MCL in F344 rats is not human relevant or has unclear human relevance. epa.gov

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway in Rodent Liver Tumors

There is evidence suggesting that the liver tumors that develop in rats and mice chronically exposed to DINP are mechanistically related to the activation of the peroxisome proliferator-activated receptor alpha (PPARα) pathway. epa.govfishersci.cafederalregister.gov PPARα activators are a class of chemicals that induce peroxisome proliferation and increase the incidence of liver tumors in rats and/or mice. toxicology.org DINP is a PPAR agonist in both humans and rodents, activating both PPARα and PPARγ. ca.gov The mode of action for the induction of hepatic tumors in rodents by DINP is believed to involve the induction of peroxisome proliferation, a process mediated through interaction with PPARs. federalregister.gov Studies using PPARα-null mice have shown that increases in hepatocyte proliferation after exposure to PPARα activators, including DINP, were dependent on PPARα. toxicology.orgnih.gov However, humans respond differently to PPARα ligands compared to rodents, with little or no evidence of peroxisome proliferation in humans exposed to chemicals that induce it in rodents. researchgate.net This difference in response is a key factor in the assessment of the human relevance of PPARα-mediated rodent liver tumors. researchgate.netca.gov

Toxicological Findings in Animal Studies

EffectAnimal Model(s)Key ObservationsHuman Relevance Assessment (based on cited data)
Female Reproductive ToxicityRats, MiceGenerally no effect on female fecundity or gestational indices; potential ovarian impacts with some phthalates. industrialchemicals.gov.aumdpi.comnih.govLimited information specifically for DINP; general phthalate effects noted.
Skeletal and Visceral VariationsRatsInduced at materno-toxic doses during early gestation. industrialchemicals.gov.aucpsc.govObserved in animal models.
Decreased Pup WeightRatsNoted during perinatal/pre-weaning period. industrialchemicals.gov.aunih.govObserved in animal models.
Male Reproductive Tract MalformationsRatsAssociated with later gestational exposure. industrialchemicals.gov.auObserved in animal models.
Mononuclear Cell Leukaemia (MCL)F344 RatsIncreased incidence observed. industrialchemicals.gov.auca.govindustrialchemicals.gov.auLimited or unclear relevance to humans. industrialchemicals.gov.auindustrialchemicals.gov.aucpsc.govepa.gov
Kidney NeoplasiaMale RatsIncreased incidence observed (associated with alpha2u-globulin). industrialchemicals.gov.auca.govindustrialchemicals.gov.auepa.govLimited relevance to humans. industrialchemicals.gov.auindustrialchemicals.gov.aucpsc.govepa.gov
Liver NeoplasiaRats, MiceIncreased incidence observed (hepatocellular tumors). industrialchemicals.gov.auca.govindustrialchemicals.gov.aufederalregister.govLimited relevance to humans (PPARα mediated). industrialchemicals.gov.auindustrialchemicals.gov.aucpsc.govresearchgate.netca.gov

Immunological Effects

Studies have investigated the effects of DNPs on the immune system, particularly concerning their potential to act as adjuvants and their association with allergic diseases.

Adjuvant Activity and Antigen-Specific Antibody Production

Diisononyl phthalate (DINP), a form of DNPs, has been shown to possess adjuvant activity in mice, characterized by the enhancement of antigen-specific antibody production. Specifically, studies have indicated that DINP can enhance immunoglobulin (Ig) production, including antigen-specific IgG1 antibody production. nih.govnih.gov The adjuvant effect of phthalates, including DINP, appears to be influenced by both stereochemical and physicochemical properties. nih.govnih.gov While an adjuvant effect on IgG1 antibody formation has been observed, studies have reported no or limited effects on the production of IgE. nih.gov

Association with Allergic Diseases (e.g., Atopic Dermatitis, Asthma, Airway Inflammation)

Several epidemiological studies have suggested a possible link between exposure to certain phthalate esters, including DINP, and the development of asthma, wheezing, and allergic symptoms. nih.govnih.gov A positive association between allergic asthma in children and phthalate esters in house dust has been revealed. nih.gov Limited evidence also supports a link between DINP exposure and atopic dermatitis (AD). nih.gov Animal studies have shown that DINP can aggravate AD-like skin lesions. nih.govnih.gov This aggravation was consistent with observations of eosinophilic inflammation, mast cell degranulation, and thymic stromal lymphopoietin (TSLP) expression in the affected tissue. nih.gov

Cellular and Molecular Mechanisms of Allergic Responses (e.g., IL-4 production, CD4+ cell activation)

Research has explored the cellular and molecular mechanisms by which DNPs might influence allergic responses. Both diethylhexyl phthalate (DEHP) and DINP have been shown to enhance interleukin-4 (IL-4) production in activated CD4+ T cells in a concentration-dependent manner in vitro. karger.comnih.gov In vivo studies have also shown that treatment with DEHP or DINP resulted in a significant increase of IL-4 production in CD4+ T cells and elevated IgE levels in sera. karger.comnih.gov This enhancement of IL-4 production appears to occur at the transcriptional level. karger.com Furthermore, DEHP and DINP have been found to enhance the activation of the IL-4 gene promoter, with this effect mapping to a region containing binding sites for the transcription factor NF-AT. karger.comnih.gov The activation of T cells leads to enhanced binding activities to the NF-AT site, which are further increased by the addition of DEHP or DINP, suggesting the involvement of NF-AT in the enhanced IL-4 production. karger.comnih.gov

DINP has also been shown to enhance the expression of cell surface activation markers on bone-marrow–derived dendritic cells (BMDCs) and their production of chemokines, as well as their capacity to stimulate antigen-specific T-cell proliferation. nih.gov Prolonged exposure of splenocytes to low concentrations of phthalates like DINP can activate their proliferation in the presence of antigen. nih.gov Thymic stromal lymphopoietin (TSLP), an epithelial-cell–derived cytokine, is associated with AD and asthma and strongly activates dendritic cells, leading to the production of T helper 2 (Th2)-attracting chemokines. nih.gov DINP has been shown to enhance TSLP expression. nih.gov

Mechanistic Toxicology of Dinonyl Phthalate

Endocrine Disrupting Mechanisms

Phthalates, including DNPs, belong to the group of endocrine disruptors (EDCs) that can interfere with the body's hormonal balance. nih.govnih.gov

Interaction with Hormone Receptors

Endocrine disruptors can interfere with nuclear receptors, membrane receptors, and intracellular signaling pathways. nih.gov While DNPs are considered EDCs, specific detailed research findings on the direct interaction of this compound isomers with hormone receptors like estrogen receptors (ERs), androgen receptors (ARs), or thyroid hormone receptors (TRs) were not extensively detailed in the provided search results, although related phthalates like DEHP and DINCH have been studied in this context. nih.govmdpi.comfrontiersin.orgoup.com Phthalates, in general, are known to interfere with endocrine functions, such as estrogen signaling. frontiersin.org Some studies on related phthalates indicate interference with nuclear receptors, including PPAR-alpha, PPAR-gamma, and PPAR-delta, which are expressed in immune cells related to allergic responses. imrpress.com

Table 1: Summary of Immunological Effects of Diisononyl Phthalate (DINP)

EffectObservationModel/SystemSource Index
Adjuvant ActivityEnhancement of immunoglobulin (Ig) production, including antigen-specific IgG1. Limited or no effect on IgE.Mice nih.govnih.gov
Aggravation of Atopic Dermatitis-like lesionsIncreased severity of skin lesions, eosinophilic inflammation, mast cell degranulation, TSLP expression.Atopic-prone NC/Nga mice nih.govnih.gov
Association with Allergic DiseasesSuggested link with asthma, wheezing, allergic symptoms, and atopic dermatitis in epidemiological studies.Human (epidemiological studies) nih.govnih.gov
IL-4 Production EnhancementSignificant increase in IL-4 production in activated CD4+ T cells.Mouse CD4+ T cells (in vitro and in vivo) karger.comnih.gov
CD4+ Cell ActivationEnhanced proliferation of antigen-stimulated splenocytes.Mouse splenocytes (in vitro) nih.gov
Dendritic Cell ActivationEnhanced expression of activation markers and chemokine production in BMDCs; increased capacity to stimulate T-cell proliferation.Mouse BMDCs (in vitro) nih.gov
NF-AT Binding ActivityEnhanced activation of IL-4 gene promoter via increased NF-AT binding activity.EL4 T cells karger.comnih.gov
TSLP ExpressionEnhanced expression of thymic stromal lymphopoietin (TSLP).Mouse ear tissue nih.gov

Table 2: Summary of Endocrine Disrupting Mechanisms (Interaction with Hormone Receptors)

MechanismObservationModel/SystemSource Index
Interference with Hormone ReceptorsPhthalates, as EDCs, can interfere with nuclear and membrane receptors and signaling pathways. Specific detailed data for DNPs on direct receptor binding was not found.General EDC nih.gov
Interaction with PPARs (related phthalates)Some related phthalates interact with PPAR-alpha, PPAR-gamma, and PPAR-delta, which are relevant to immune/allergic responses.Immune cells imrpress.com
Impact on Steroidogenesis

Studies have indicated that exposure to diisononyl phthalate (DINP) can affect steroidogenesis, particularly impacting testosterone production. Research in male rat fetuses exposed during sexual differentiation has shown reductions in testicular testosterone production and the expression of genes related to steroidogenesis, such as StAR, Cyp11a, and Insl3. ca.govnih.govnih.gov These alterations can lead to permanent malformations of hormone-dependent tissues in male offspring, a phenomenon referred to as "Phthalate Syndrome". nih.gov

Specifically, studies using pregnant mice dosed with DINP observed a decrease in fetal testicular testosterone production in a dose-dependent manner, along with reduced levels of steroidogenic enzymes including StAR and Cyp11a. nih.gov While some studies in rats and mice consistently show decreased testosterone levels following DINP exposure, research on adult gilthead sea bream determined that steroidogenesis was affected with testosterone levels being significantly increased after exposure. nih.gov These differing outcomes may be influenced by factors such as species, detection time points, and test methods. nih.gov

Metabolic Disruption

DINP has been identified as a metabolism-disrupting chemical, with research highlighting its effects on glucose and lipid metabolism, as well as hepatic energy-metabolizing enzymes. bjbabs.orgbjbabs.orgresearchgate.net

Insulin (B600854) Resistance and Glucose Metabolism Impairment

Exposure to phthalates, including DINP, has been linked to insulin resistance and impaired glucose metabolism in both animal models and human studies. researchgate.netdiabetesandenvironment.orgnih.govmdpi.com Animal studies have indicated that diisononyl phthalate exposure can lead to an increased insulin resistance index. researchgate.net Phthalates have the capacity to affect insulin secretion in pancreatic cells and alter the liver's insulin-dependent glucose metabolism. bjbabs.orgresearchgate.net Studies have found a positive association between exposure to phthalate metabolites and increased insulin resistance in humans. diabetesandenvironment.orgnih.gov

Effects on Hepatic Energy Metabolizing Enzymes (Glycolytic, TCA cycle, Electron Transport Chain)

Research in rats has demonstrated that DINP exposure can significantly down-regulate the activities of enzymes involved in hepatic energy transduction, including those in the glycolytic pathway, tricarboxylic acid (TCA) cycle, and electron transport chain (ETC). bjbabs.orgbjbabs.org This down-regulation suggests that DINP disrupts hepatic energy metabolism by inhibiting enzymes crucial for cellular energy (ATP) production. bjbabs.org

Specific findings indicate that DINP at doses of 20 and 200 mg/kg body weight significantly reduced the activity of hepatic hexokinase (HK) and phosphofructokinase (PFK), key glycolytic enzymes. bjbabs.org The activities of aldolase (B8822740) (ALD), lactate (B86563) dehydrogenase (LDH), and NADase were also significantly reduced. bjbabs.org Furthermore, DINP inhibited the activity of several key TCA cycle enzymes, including citrate (B86180) synthase (CS), isocitrate dehydrogenase (IDH), malate (B86768) dehydrogenase (MDH), and succinate (B1194679) dehydrogenase (SDH). biomedres.us Activities of all respiratory chain complexes (Complex I-IV) in the ETC were also significantly reduced relative to control groups. bjbabs.orgbiomedres.us

Enzyme Category Enzyme Name Observed Effect of DINP Exposure (Hepatic) Relevant DINP Dose (mg/kg) Source
Glycolysis Hexokinase (HK) Significantly down-regulated 20, 200 bjbabs.org
Glycolysis Phosphofructokinase (PFK) Significantly down-regulated 20, 200 bjbabs.org
Glycolysis Aldolase (ALD) Significantly down-regulated 20, 200 bjbabs.org
Glycolysis Lactate Dehydrogenase (LDH) Significantly down-regulated 20, 200 bjbabs.org
Glycolysis NADase Significantly down-regulated 20, 200 bjbabs.org
TCA Cycle Citrate Synthase (CS) Inhibited/Significantly down-regulated Various bjbabs.orgbiomedres.us
TCA Cycle Isocitrate Dehydrogenase (IDH) Inhibited/Significantly down-regulated Various bjbabs.orgbiomedres.us
TCA Cycle Malate Dehydrogenase (MDH) Inhibited/Significantly down-regulated Various bjbabs.orgbiomedres.us
TCA Cycle Succinate Dehydrogenase (SDH) Inhibited/Significantly down-regulated Various bjbabs.orgbiomedres.us
Electron Transport Chain Complex I Significantly reduced activity Various bjbabs.orgbiomedres.us
Electron Transport Chain Complex II Significantly reduced activity Various bjbabs.orgbiomedres.us
Electron Transport Chain Complex III Significantly reduced activity Various bjbabs.orgbiomedres.us
Electron Transport Chain Complex IV Significantly reduced activity Various bjbabs.orgbiomedres.us

Similar impairments in energy metabolism enzymes, including those in glycolysis, the TCA cycle, and the electron transport chain, have also been observed in the brain tissue of rats exposed to DINP. nih.gov

Dysregulation of Lipid Metabolism and Biosynthesis

Diisononyl phthalate has been shown to influence lipid metabolism and biosynthesis. researchgate.netjeom.orgbvsalud.orgdiva-portal.org Studies using human hepatocellular carcinoma cells (HepG2 cells) demonstrated that exposure to DINP can interfere with fatty acid synthesis and β-oxidation, leading to intracellular lipid deposition. jeom.orgbvsalud.org At concentrations of 30 mmol·L⁻¹ and 100 mmol·L⁻¹, DINP exposure for 24 hours significantly increased intracellular lipid content, lipid deposition, triglyceride (TG), and cholesterol (TC) levels in HepG2 cells. jeom.orgbvsalud.org

Research in 3T3-L1 preadipocyte cell lines indicated that higher concentrations of DINP can induce adipogenesis. diva-portal.org DINP exposure also affected the gene expression of factors involved in adipogenesis and fatty acid synthesis, upregulating genes like Pparγ, Pparα, C/EBPα, Fabp4, and Fabp5, while downregulating Fasn and Gata2. diva-portal.org Protein analysis also showed that DINP can downregulate Fatty Acid Synthase (FASN) protein expression. diva-portal.org DINP has been observed to trigger lipid biosynthesis in animal models. researchgate.net

Oxidative Stress Induction

DINP exposure is associated with the induction of oxidative stress in various biological systems. tandfonline.comtandfonline.comhep.com.cnnih.govresearchgate.net

Generation of Reactive Oxygen Species

A key mechanism by which DINP induces oxidative stress is through the generation of reactive oxygen species (ROS). tandfonline.comhep.com.cnnih.govresearchgate.net Studies in human endothelial cells (EA.hy926) have shown a dose-dependent increase in ROS production following exposure to DINP. tandfonline.com For instance, exposure to 1, 10, and 100 µg/mL of DINP resulted in a significant increase in ROS production in these cells. tandfonline.com

Animal studies have corroborated these findings, reporting increased levels of ROS in the liver of rats exposed to DINP. tandfonline.com Similarly, studies in earthworms (Eisenia fetida) exposed to varying doses of DINP demonstrated an increase in ROS levels, which showed an "increase-decrease" trend with increasing doses over time. nih.govresearchgate.net Elevated levels of malondialdehyde (MDA), a biomarker of lipid peroxidation and oxidative stress, have also been reported in the liver and skin following DINP exposure. tandfonline.comhep.com.cnnih.govresearchgate.net

Biological Model Endpoint Measured Observed Effect of DINP Exposure Source
Human endothelial cells ROS production Dose-dependent increase tandfonline.com
Rat liver ROS levels Increased tandfonline.com
Earthworms (Eisenia fetida) ROS levels Increased (dose and time dependent) nih.govresearchgate.net
Rat liver Malondialdehyde (MDA) Increased tandfonline.com
Mouse skin Malondialdehyde (MDA) Increased hep.com.cn
Earthworms (Eisenia fetida) Malondialdehyde (MDA) Increased (dose and time dependent) nih.govresearchgate.net

Oxidative stress induced by DINP can contribute to various adverse effects, including hepatic damage and inflammation. tandfonline.comhep.com.cn

Impact on Antioxidant Defense Systems

Studies indicate that this compound exposure can influence cellular antioxidant defense systems. Research on human endothelial cells (EA.hy926) exposed to DINP demonstrated a significant increase in reactive oxygen species (ROS) production. nih.govtandfonline.comresearchgate.net This was accompanied by a down-regulation in the expression of genes crucial for the antioxidant response, specifically NFE2L2, TXN, and TXNRD2. nih.govtandfonline.comresearchgate.net

In a study involving mice, long-term dermal exposure to DINP was associated with increased levels of oxidative stress markers, including ROS and malondialdehyde (MDA), while concurrently decreasing levels of reduced glutathione (B108866) (GSH) in the skin. hep.com.cn Furthermore, studies in zebrafish exposed to DINP have shown upregulation of genes associated with oxidative stress. epa.gov The observed effects suggest that DINP may disrupt the balance of cellular redox systems by promoting oxidative stress and potentially impairing the capacity of cells to counteract it.

Genotoxicity Assessment

Assessments of the genotoxic potential of this compound generally indicate a low concern for human health. Based on various studies, DINP is considered unlikely to be genotoxic. industrialchemicals.gov.au Evaluations, including in vitro bacterial, mammalian, and cytogenetic mutation assays, as well as in vivo bone marrow assays, have suggested that DINP is not mutagenic or clastogenic. industrialchemicals.gov.au Similarly, some assessments have concluded that DINP has no genotoxicity relevant to human health based on genotoxicity studies. fsc.go.jp

DNA Fragmentation in Follicular Cells

Research has explored the effects of this compound on DNA integrity, particularly in reproductive cells. Studies in zebrafish have shown that exposure to diisononyl phthalate (DINP) can induce DNA fragmentation in follicular cells. epa.govfrontiersin.orgresearchgate.netnih.gov This effect was observed at specific concentrations, such as 0.42 µg/L and 4.2 µg/L, but notably did not occur at a higher concentration of 42 µg/L, suggesting a non-monotonic dose-response in this context. epa.govfrontiersin.orgresearchgate.net

Further research involving in vitro exposure of mouse neonatal ovaries to a phthalate mixture, which included diisononyl phthalate, indicated a marginally significant increase in apoptosis, as evidenced by DNA fragmentation staining. oup.com These findings suggest a potential for DINP, either alone or in mixtures with other phthalates, to impact the genetic material within follicular cells, contributing to processes like apoptosis.

Cardiovascular Effects

Accumulating evidence suggests an association between this compound exposure and effects on the cardiovascular system, particularly concerning blood pressure.

Association with Increased Blood Pressure

Recent epidemiological studies have indicated an association between diisononyl phthalate (DINP) and increased blood pressure. researchgate.netnih.govnih.gov Experimental studies in mice have also demonstrated that exposure to DINP can lead to marked increases in systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean blood pressure (MBP). researchgate.netnih.gov At higher exposure levels, an increase in heart rate has also been observed in these animal models. researchgate.netnih.gov This observed increase in blood pressure in experimental settings supports the associations noted in epidemiological investigations. nih.govmdpi.comnih.govnih.gov

Underlying Mechanisms (e.g., Dexamethasone interactions)

Investigations into the mechanisms underlying the observed increases in blood pressure associated with this compound exposure have focused on pathways involved in blood pressure regulation. Studies in mice have explored the interaction of DINP with systems like the renin-angiotensin system. researchgate.netnih.govnih.govregulations.govepa.gov

Exposure to DINP, particularly in models where hypertension is induced (e.g., using dexamethasone), has been shown to enhance the expression of angiotensin converting enzyme (ACE) and angiotensin-II type 1 receptor (AT1R). researchgate.netnih.govnih.govepa.gov Concurrently, DINP exposure has been found to inhibit the expression of endothelial nitric oxide synthase (eNOS) and reduce nitric oxide (NO) production. researchgate.netnih.govnih.govepa.gov These alterations in the ACE/AT1R axis and NO signaling pathway are consistent with mechanisms that can lead to increased blood pressure. researchgate.netnih.govnih.gov Furthermore, treatment with an ACE inhibitor has been shown to alleviate the increase in blood pressure induced by DINP exposure in these experimental models, providing further support for the involvement of this pathway. researchgate.netnih.gov

Epidemiological Studies and Human Health Associations

Epidemiological studies investigating the direct association between this compound exposure and specific human health outcomes are somewhat limited compared to other phthalates. industrialchemicals.gov.aufsc.go.jp However, DINP is often considered within the broader context of high molecular weight phthalates, and studies on this class of compounds provide insights into potential human health associations.

Some epidemiological studies have found an association between diisononyl phthalate (DINP) and increased blood pressure in humans. researchgate.netnih.govnih.govmdpi.comnih.govnih.gov While some reviews highlight limited specific data for DINP, they often rely on data from structurally similar phthalates for hazard assessment. industrialchemicals.gov.aufsc.go.jp

Broader epidemiological evidence concerning phthalates, including high molecular weight phthalates like DINP, has suggested associations with various health endpoints. These include links to cardiovascular health, reproductive outcomes, neurodevelopment, asthma, and metabolic disorders such as type 2 diabetes and obesity. mdpi.comnih.govexeter.ac.ukresearchgate.netobservatoireprevention.orgnews-medical.net For instance, exposure to high molecular weight phthalates has been associated with increased cardiovascular and all-cause mortality in some studies. observatoireprevention.org

Cohort Studies on DINP Exposure and Health Outcomes

Cohort studies provide valuable insights into the potential long-term health effects of DINP exposure by following groups of individuals over time. Research indicates that prenatal exposure to certain phthalates, including DINP, is a concern due to their ability to cross the placenta nih.govjfda-online.com.

One prospective cohort study examined the association between urinary phthalate metabolites, including those of DINP, measured during pregnancy and adolescence, and symptoms of ADHD in children epa.gov. While this study included longitudinal analysis, the specific findings for DINP metabolites and ADHD symptoms in the longitudinal part were not consistently significant epa.gov.

Another prospective cohort study investigated the relationship between urinary concentrations of phthalate biomarkers and weight change among postmenopausal women epa.gov. This study assessed the association between the DINP metabolite mono-hydroxy-isobutyl phthalate (OH-MiBP) and weight change epa.gov.

A 20-year birth cohort study found that prenatal phthalates exposure was negatively associated with height and weight during infancy and positively associated with height during childhood nih.gov. While this study examined phthalates generally, it highlights the potential for long-term growth effects from early-life exposure nih.gov.

Cohort studies on DINP exposure and male reproductive function in humans have also been conducted, but the need for larger studies to confirm findings has been noted nih.gov.

Cross-sectional Studies of DINP Metabolites and Health Markers

Cross-sectional studies assess exposure and health outcomes at a single point in time, providing a snapshot of associations. Studies measuring urinary phthalate metabolites are considered good biomarkers for assessing phthalate exposure in humans jfda-online.com.

Several cross-sectional studies have investigated the association between DINP metabolites and various health markers. For instance, studies have explored the relationship between DINP metabolites and metabolic syndrome risk, including insulin resistance, in adolescents nih.gov. One study found that adolescents classified as insulin-resistant had significantly higher concentrations of DINP metabolites nih.gov.

Research has also examined the association between phthalate exposure, including DINP, and endocrinal effects jfda-online.com. Some studies have demonstrated negative associations between phthalate levels and sex steroid hormones and thyroid hormones, although many have limitations jfda-online.com.

Cross-sectional studies have also assessed the relationship between DINP metabolites and obesity measures. One study found that urinary MHiNP, MOiNP, and MCiOP were significantly associated with increased odds of overweight and higher BMI, waist circumference, body fat percent, and trunk fat percent at age 24 years in a longitudinal analysis that included cross-sectional components, although the cross-sectional association at age 4 was not significant epa.gov.

Risk Assessment and Regulatory Science of Dinonyl Phthalate

Risk Assessment Methodologies

Risk assessment of chemical substances like DINP involves a structured process to evaluate the potential for harm to human health and the environment. This process typically includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. Regulatory agencies employ various methodologies to conduct these assessments, often incorporating the best available science and systematic review processes. epa.gov

Hazard Identification and Dose-Response Assessment

Hazard identification for DINP involves determining the types of health effects that may occur from exposure. Studies in laboratory animals have indicated that developmental toxicity and liver harm are among the most sensitive non-cancer hazards associated with DINP exposure. federalregister.govlawbc.comepa.govepa.govlawbc.com Specifically, effects on the developing male reproductive system, known as "phthalate syndrome," have been identified as a potential concern, leading to the inclusion of DINP in cumulative risk assessments with other phthalates exhibiting similar effects. lawbc.comepa.govepa.gov Liver effects, including spongiosis hepatis, have also been noted. researchgate.netepa.gov While rodent studies at high doses have shown liver and kidney tumors, the relevance of these findings to human cancer hazard assessment has been debated, with a substantial body of research suggesting these rodent tumors are unlikely to be relevant to humans. cpsc.gov However, the U.S. EPA has stated that DINP could cause cancer at higher rates of exposure. lawbc.comepa.govepa.govehn.org

Dose-response assessment aims to quantify the relationship between the magnitude of exposure and the probability or severity of adverse effects. For DINP, regulatory agencies have identified points of departure (POD) based on animal studies. For acute and intermediate duration exposures, a POD based on decreased fetal testicular testosterone (B1683101) in rats has been used. epa.gov For chronic duration exposure, a No Observed Adverse Effect Level (NOAEL) based on liver effects, such as spongiosis hepatis and increased liver weight in rats, has been selected by several regulatory agencies. epa.gov The selection of appropriate dose-response models and the inclusion of human epidemiology studies in this assessment have been subjects of comment and scientific discussion. ucsf.edu

Exposure Assessment Methodologies (e.g., probabilistic methods)

Exposure assessment involves estimating the magnitude, frequency, and duration of human exposure to DINP through various pathways. Potential exposure routes include oral, dermal, and inhalation. europa.eu Consumer exposure can occur through contact with products containing DINP, such as toys, childcare articles, and building materials. epa.govepa.govresearchgate.neteuropa.eu Occupational exposure primarily occurs through inhalation and dermal contact in manufacturing and use settings. epa.goveuropa.eu

Probabilistic methods are often employed in exposure assessment to provide a more complete distribution of potential exposures, accounting for variability and uncertainty. researchgate.netmdpi.comnih.gov These methods can incorporate data on chemical migration rates from products, human behavior patterns (e.g., mouthing of toys by children), and the prevalence of DINP in different product types. researchgate.netcpsc.gov For instance, probabilistic methods have been used to estimate oral exposure to DINP from children's products, considering factors like a child's age and mouthing behavior. researchgate.netcpsc.govnih.gov

Data on DINP exposure sources indicate that for certain populations, such as women, infants, toddlers, and children, diet has been identified as a primary source of exposure in past assessments. lawbc.comepa.govepa.govlawbc.com Indoors, DINP can be released from products and adhere to dust particles, leading to potential inhalation or ingestion. lawbc.comepa.govepa.govuseforesight.io

Risk Characterization for Specific Populations (e.g., children, workers)

Risk characterization integrates the hazard and exposure assessments to estimate the potential for adverse health effects in specific populations. This involves comparing estimated exposure levels to toxicity reference values (TRVs) or applying margin of exposure (MOE) approaches. industrialchemicals.gov.aupublications.gc.ca

Specific populations, such as children and workers, are often considered to be at potentially greater risk and are therefore key focuses of risk characterization. federalregister.gov For children, exposure from toys and childcare articles has been a significant concern. researchgate.neteuropa.eu Risk assessments have evaluated oral and dermal exposure routes for children using these products. industrialchemicals.gov.au While some assessments have concluded that oral exposure to DINP from mouthing soft plastic toys is unlikely to present a health hazard to children based on certain ADI levels researchgate.netnih.gov, other evaluations, particularly those considering cumulative exposure to multiple phthalates, continue to assess potential risks to vulnerable groups like pregnant women and young children. epa.goveuropa.euchemradar.com

For workers, recent risk evaluations have identified unreasonable risks of injury to human health, particularly for those exposed to high concentrations of DINP mist when spraying products like adhesives, sealants, paints, and coatings without adequate protection. lawbc.comepa.govepa.govuseforesight.ioehsdailyadvisor.com These findings highlight the importance of considering specific occupational scenarios in risk characterization. federalregister.gov

Acceptable Daily Intake (ADI) and Toxicity Reference Values (TRV) Derivation

Acceptable Daily Intake (ADI) and Toxicity Reference Values (TRVs) are key metrics used in risk assessment to define exposure levels considered to be without appreciable health risk over a lifetime or for a specific duration. publications.gc.cachemsafetypro.com

The ADI is typically derived from the lowest No Observed Adverse Effect Level (NOAEL) identified in long-term animal studies, divided by an uncertainty factor (commonly 100) to account for interspecies and intraspecies variability. chemsafetypro.com For DINP, a CPSC Chronic Hazard Advisory Panel recommended an ADI of 120 µ g/kg-d , based on spongiosis hepatis in rats. researchgate.netnih.gov

TRVs, which can include ADIs or tolerable daily intakes (TDIs), are used to quantitatively assess potential human health risks. publications.gc.ca For substances with a threshold mode of action, estimated exposure is compared to the TRV (e.g., oral TDI) to derive a hazard quotient (HQ). publications.gc.ca An HQ ≤ 1.0 generally indicates that risks are likely negligible or acceptable. publications.gc.ca

The derivation of TRVs involves evaluating dose-response relationships and selecting appropriate points of departure from toxicity studies. publications.gc.caqpco.ca Different agencies may derive different TRVs based on their interpretation of the available data and the application of uncertainty factors.

Regulatory Actions and Policy Implications

Regulatory actions and policies regarding DINP aim to manage identified risks and protect human health and the environment. These actions often involve restricting the use of DINP in certain products or setting limits on exposure levels.

Ban of DINP in Certain Consumer Products (e.g., toys and childcare articles)

Regulatory actions have been taken to restrict the use of DINP in consumer products, particularly those intended for children. In the United States, the Consumer Product Safety Commission (CPSC) issued a final rule prohibiting children's toys and childcare articles containing concentrations exceeding 0.1 percent of certain phthalates, including DINP. cpsc.govfederalregister.govfoodpackagingforum.orglawbc.com This rule, effective April 25, 2018, made the interim prohibition on DINP in toys that can be placed in a child's mouth and childcare articles permanent and expanded it to cover all children's toys and childcare articles. cpsc.govfederalregister.govlawbc.com The basis for this prohibition stemmed from recommendations by a Chronic Hazard Advisory Panel (CHAP), which concluded that DINP is antiandrogenic and contributes to the cumulative risk from phthalates, causing harmful effects on male reproductive development. cpsc.govfederalregister.govregulations.gov

In the European Union, Entry 52 of Annex XVII to the REACH Regulation restricts DINP, along with other phthalates, in toys and childcare articles that can be placed in the mouth by children. europeanplasticisers.eu A review by the European Chemicals Agency (ECHA) concluded that a risk from the mouthing of toys and childcare articles containing DINP could not be excluded if the existing restriction were lifted. foodpackagingforum.orgeuropa.eu

Scientific Basis for Regulatory Decisions and Re-evaluations

Regulatory decisions regarding DINP are based on scientific evaluations of its potential health hazards and exposure pathways. The CPSC's decision to ban DINP in certain children's products was based on the CHAP's assessment of the health effects of phthalates, which identified DINP as contributing to adverse effects on male reproductive development. cpsc.govfederalregister.govregulations.gov The CHAP utilized a benchmark dose approach to derive an acceptable daily intake (ADI) for DINP based on liver effects observed in rat studies. cpsc.govresearchgate.netnih.gov

The European Chemicals Agency (ECHA) has also conducted evaluations of DINP under the REACH Regulation, considering new scientific evidence. foodpackagingforum.orgeuropa.eu Their assessment supported the continued restriction of DINP in toys and childcare articles that can be placed in the mouth due to potential risks from mouthing. foodpackagingforum.orgeuropa.eu

More recently, the U.S. Environmental Protection Agency (EPA) released a final risk evaluation for DINP under the Toxic Substances Control Act (TSCA). epa.govlawbc.comchemradar.com This evaluation determined that DINP presents an unreasonable risk of injury to human health under specific conditions of use, primarily related to occupational exposure scenarios involving the spray application of adhesives, sealants, paints, and coatings containing DINP. epa.govlawbc.comchemradar.comfederalregister.govaiha.orgactagroup.com The EPA's determination was based on the potential for DINP to cause developmental toxicity, harm the liver, and potentially cause cancer at higher exposure rates. epa.govlawbc.comaiha.org

These regulatory decisions and re-evaluations highlight the evolving scientific understanding of DINP's potential health effects and the importance of considering various exposure routes and susceptible populations.

Consideration of Unreasonable Risk to Human Health

The determination of unreasonable risk to human health is a critical step in the regulatory process for chemicals like DINP. The EPA's final risk evaluation under TSCA concluded that DINP presents an unreasonable risk of injury to human health under certain conditions of use, specifically identifying risks to workers from acute inhalation and chronic aggregate exposures in scenarios involving spray applications. epa.govlawbc.comchemradar.comfederalregister.govaiha.orgactagroup.com These risks were linked to non-cancer effects such as developmental toxicity and liver effects. epa.govfederalregister.govaiha.org

While the EPA's assessment focused on occupational exposures under TSCA, past assessments, such as those by the CPSC, have considered potential risks to children from exposure through consumer products like toys. nih.govlawbc.com The CPSC's determination of risk in children's products led to the ban discussed earlier, based on the antiandrogenic properties of DINP and its contribution to cumulative risk. cpsc.govfederalregister.govregulations.gov

The concept of unreasonable risk takes into account the severity of potential health effects, the likelihood of exposure, and the susceptibility of different populations, such as workers and children.

Data Gaps and Future Research Directions in Risk Assessment

Despite extensive research and regulatory evaluations, data gaps remain in the risk assessment of DINP, necessitating future research to refine understanding of its potential health effects.

Susceptibility of Immature Animals

Research indicates that immature animals, particularly during prenatal and early postnatal development, may be more susceptible to the adverse effects of phthalates compared to adults. nih.gov Studies have shown that the fetal testes are particularly sensitive to phthalate (B1215562) exposure. nih.gov While some evidence suggests developmental effects for DINP in animals, the design of standard teratology studies has been considered inadequate for fully detecting the spectrum of male reproductive effects. nih.gov Further research is needed to better understand the specific susceptibility of immature animals to DINP exposure and to determine appropriate safety factors for protecting children. cpsc.govresearchgate.net

Chronic Studies in Non-Rodent Mammals

A data gap exists regarding chronic toxicity studies of DINP in non-rodent mammals. cpsc.gov While studies in rodents have identified the liver and kidney as target organs for chronic high-dose exposure, with findings including increased organ weight and histopathological changes, the relevance of these findings to humans has been debated due to species-specific differences in metabolic pathways like peroxisome proliferation. cpsc.govnih.govindustrialchemicals.gov.au Studies in non-human primates have shown less responsiveness to the liver effects observed in rodents, suggesting that rodents may be poor models for these specific endpoints in humans. cpsc.govnih.govindustrialchemicals.gov.au Chronic studies in non-rodent mammals could provide valuable data to bridge this gap and improve the extrapolation of animal toxicity data to human risk assessment.

Neurotoxicity and Developmental Neurotoxicity

The potential for DINP to cause neurotoxicity, particularly developmental neurotoxicity, is another area requiring further investigation. While some studies in animal models, such as zebrafish embryos, have explored the neurotoxic effects of various phthalates, including DINP, the detailed mechanisms and relevance to human neurodevelopment remain unclear. researchgate.net Exposure to DINP has been shown to affect larval behaviors and alter gene expression related to neurotransmission in zebrafish. researchgate.net Experts have highlighted that exposure to ortho-phthalates can impair child brain development and increase risks for learning, attention, and behavioral disorders, emphasizing the need for a class approach in assessing health impacts. aphapublications.org However, specific data on the neurodevelopmental effects of DINP in mammalian models, particularly at relevant exposure levels, are needed to adequately assess this potential hazard and inform regulatory decisions. Developmental neurotoxicity studies assess behavioral and neurobiological parameters to ascertain the effects of chemicals on the developing animal, and while guidelines exist, further research is needed to understand the full scope of potential neurodevelopmental impacts of DINP. epa.govoup.comdiva-portal.org

Data Summary Table:

Regulatory BodyProduct Type RestrictedConcentration LimitBasis for RestrictionEffective Date
CPSC (USA)Children's Toys, Childcare Articles> 0.1%Antiandrogenic effects, contribution to cumulative riskApril 25, 2018
ECHA (EU)Toys, Childcare Articles (mouthable)RestrictedRisk from mouthing cannot be excludedExisting (REACH Annex XVII)

Selected Research Findings and Data Gaps:

Area of ResearchKey Findings (Rodent Studies)Findings (Non-Rodent Mammals)Data Gap Identified
Chronic Toxicity (Liver)Increased liver weight, histopathology changes, liver tumors. cpsc.govnih.govindustrialchemicals.gov.auLess responsive to liver effects. cpsc.govnih.govindustrialchemicals.gov.auRelevance of rodent liver effects to humans, chronic studies in non-rodents. cpsc.govnih.govindustrialchemicals.gov.au
Chronic Toxicity (Kidney)Kidney changes (mineralization, pigment). cpsc.govindustrialchemicals.gov.auKidney effects less pronounced. industrialchemicals.gov.auChronic studies in non-rodents. cpsc.gov
Developmental ToxicitySome evidence of adverse developmental effects. nih.govLimited data.Susceptibility of immature animals, adequacy of study designs. cpsc.govresearchgate.netnih.gov
NeurotoxicityEffects on larval behavior, gene expression in zebrafish. researchgate.netLimited data.Mammalian neurodevelopmental effects, mechanisms. aphapublications.orgepa.govoup.comdiva-portal.org

Long-Term Exposure Assessment Using Biomarkers

Assessing long-term exposure to DINP presents challenges because its metabolites are rapidly excreted from the body, making single-point urine analysis potentially inconsistent for evaluating chronic exposure in epidemiological studies. researchgate.netnih.gov Urinary phthalate metabolites are generally considered short-term exposure markers. researchgate.net

Research has explored the potential of using hair analysis as an alternative matrix for monitoring long-term or historical exposure to chemicals like DINP. researchgate.netnih.gov Studies in rat models have investigated the use of DINP metabolites in hair as biomarkers for long-term exposure. researchgate.netnih.gov These studies measured DINP metabolites in rat hair and evaluated their correlation with levels in urine. researchgate.netnih.gov

Findings from a rat study indicated that the levels of DINP metabolites in hair were significantly higher in exposed groups compared to control groups. researchgate.netnih.gov A positive correlation was observed between the levels of DINP metabolites in hair and increasing administered doses. researchgate.netnih.gov Significant positive correlations between hair and urine levels were found for specific metabolites, including MINP, MOINP, and MHINP. researchgate.netnih.gov Some metabolites in urine showed earlier saturation compared to those in hair. nih.gov The detection of eight metabolites in hair in this study suggests that hair analysis has potential applications in the assessment of long-term exposure to DINP. nih.gov This research supports the idea that human hair could be a promising biospecimen for monitoring long-term exposure to environmental chemicals in biomonitoring investigations. researchgate.net

Data from a rat study on the correlation of DINP metabolites in hair and urine are presented below:

MetaboliteCorrelation Coefficient (r)p-value
MINP0.86<0.05
MOINP0.79<0.05
MHINP0.74<0.05

This table illustrates the positive correlation between the concentrations of specific DINP metabolites in hair and urine in a rat model, supporting the potential of hair as a matrix for long-term exposure assessment. researchgate.netnih.gov

Combined Exposure to Phthalate Mixtures

Humans are often exposed to multiple phthalates simultaneously rather than to a single phthalate in isolation. nih.govmdpi.com This reality necessitates the assessment of combined exposure to phthalate mixtures in risk evaluation. mdpi.comindustrialchemicals.gov.au Studies have investigated the effects of exposure to environmentally relevant phthalate mixtures that include DINP. nih.govmdpi.com

Research on the effects of phthalate mixtures has utilized various approaches, including analyzing phthalate metabolite levels in human urine to develop representative mixtures for study. nih.gov For instance, one study developed an environmentally relevant mixture based on phthalate metabolite levels found in the urine of pregnant women. nih.gov This mixture included DINP along with other phthalates such as DEHP, benzyl (B1604629) butyl phthalate (BzBP), di-n-butyl phthalate (DBP), diisobutyl phthalate (DiBP), and diethyl phthalate (DEP). nih.gov

Studies evaluating the effects of such mixtures have found that exposure can lead to various outcomes. For example, an environmentally relevant mixture containing DINP, DEHP, DBP, DiBP, BBzP, and DEP was found to decrease antral follicle growth, increase oocyte fragmentation, and decrease the levels of secreted steroid hormones in isolated adult rat ovarian follicles compared to controls. mdpi.com This mixture also increased apoptosis in neonatal rat ovaries in vitro. mdpi.com

The consideration of combined exposure is crucial because the joint effect of multiple chemicals can differ from the effects of individual substances. mdpi.comindustrialchemicals.gov.au Risk assessment methodologies, such as the margin of exposure (MOE) approach, can be adapted to consider cumulative exposure to mixtures. industrialchemicals.gov.au Calculations for cumulative risk often involve summing the reciprocals of the individual MOEs for each component in the mixture. industrialchemicals.gov.au

Research findings highlight the importance of considering combined exposures to phthalate mixtures, including DINP, to gain a comprehensive understanding of potential risks. nih.govmdpi.com

Analytical Chemistry and Methodological Advancements for Dinonyl Phthalate

Sampling and Sample Preparation Techniques

Effective sample preparation is crucial for the successful analysis of dinonyl phthalate (B1215562), given its presence in complex matrices. This often involves extraction methods designed to isolate DINP from the sample material while minimizing interference.

Extraction Methods from Environmental Matrices (Water, Soil, Sediment)

Dinonyl phthalate can enter environmental matrices such as water, soil, and sediment through various pathways, including industrial discharge and leaching from plastic products. epa.govfrontiersin.org Extraction methods are employed to isolate DINP from these complex samples. For water samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. thermofisher.cnbioline.org.br SPE, particularly automated SPE using systems like the Dionex AutoTrace 280 SPE Disk System, has shown high efficiency and recovery rates for extracting phthalates from large-volume drinking water samples. thermofisher.cn However, some SPE cartridge systems may show poor reproducibility and low recovery for DINP. thermofisher.cn For solid matrices like soil and sediment, techniques such as ultrasonic-assisted solvent extraction have been applied for the determination of phthalates. frontiersin.orgmdpi.com

Extraction Methods from Biological Samples (Urine, Blood, Tissue, Hair)

Assessing human exposure to this compound often involves analyzing biological samples like urine, blood, tissue, and hair. uantwerpen.beoaepublish.come-century.us Hair samples are considered a valuable matrix for long-term biomonitoring due to the accumulation of chemicals over time. uantwerpen.beoaepublish.com Extraction of phthalates and their metabolites from biological matrices can be challenging. For urine samples, solid phase extraction (SPE) has been utilized. e-century.us Studies have also explored the analysis of DINP metabolites in hair samples, requiring specific extraction procedures. uantwerpen.beresearchgate.net While some studies suggest avoiding denaturation of hair samples prior to extraction to prevent analyte degradation, a mild washing procedure is often necessary to remove external contamination. uantwerpen.be

Extraction from Consumer Products

This compound is widely used in consumer products, particularly those made of PVC. gerstelus.comintertek.com Analyzing DINP in these products requires methods to extract the plasticizer from the polymer matrix. A common approach involves dissolving the sample in a suitable solvent, followed by precipitation of the polymer and filtration. gerstelus.comgcms.cz This manual procedure can be laborious and involve hazardous chemicals. gerstelus.com Automated extraction methods, such as those utilizing a MultiPurpose Sampler (MPS), have been developed to streamline this process, offering similar chromatographic results to manual methods while potentially reducing labor and exposure to hazardous substances. gerstelus.comgcms.cz This automated approach can be applied to a variety of polymers and plastics. gcms.cz

Detection and Quantification Methods

Following extraction, sensitive and selective methods are required to detect and quantify this compound in the prepared samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for the separation, detection, and quantification of phthalates, including this compound, in various matrices. mdpi.comrestek.comnih.govredalyc.orgoiv.int The GC component separates the different compounds in the extracted sample based on their volatility and interaction with the stationary phase of the column. The separated compounds then enter the Mass Spectrometer, which identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns.

GC-MS can be operated in different modes, including full scan and selected ion monitoring (SIM). oiv.intgcms.cz SIM mode is often used for target analysis of phthalates to enhance sensitivity by monitoring specific ions characteristic of the analytes. oiv.intgcms.cz However, the structural similarities among phthalates can lead to a common base peak ion (m/z 149) in electron ionization (EI) mode, which can make identification and quantification challenging, especially in complex matrices or when dealing with isomeric mixtures like DINP. restek.commdpi.comgrupobiomaster.com Using unique extracted ions can aid in identification and quantification. restek.com

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers improved sensitivity and selectivity compared to GC-MS with a single quadrupole. mdpi.comnih.govnih.gov GC-MS/MS in multiple reaction monitoring (MRM) mode allows for the selection of specific precursor ions and monitoring of their fragmentation products, providing higher confidence in identification and more sensitive detection. mdpi.comoiv.intnih.gov

GC-MS, and particularly GC-MS/MS, offers several advantages for the analysis of this compound:

Use of Deuterated Internal Standards

The use of deuterated internal standards is a crucial technique in the quantitative analysis of phthalates, including this compound. This approach helps to compensate for potential errors introduced during sample preparation, matrix effects, and variations in instrument response. Deuterated analogues of phthalates, such as deuterated dibutyl phthalate (DBP) and deuterated di(2-ethylhexyl) phthalate (DEHP), have been employed as internal standards in gas chromatography-mass spectrometry (GC-MS) methods for the quantification of various phthalates, including this compound nih.gov. In liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS analysis, deuterated internal standards are also utilized to enhance accuracy and reproducibility oiv.intoiv.intmdpi.comlcms.cz. For instance, deuterated-di-2-ethylhexyl phthalate (D4-DEHP) has been used as an internal standard in LC-MS/MS methods for analyzing this compound (DNP) and diisononyl phthalate (DINP) lcms.cz. In the analysis of wine, deuterated standards are applied for phthalates, with DINP and diisodecyl phthalate (DIDP) often quantified using DnOP-d4 oiv.intoiv.int. The incorporation of deuterated internal standards is also proposed to correct errors and improve the reproducibility of solid phase microextraction (SPME) methods used for phthalate analysis mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are powerful techniques widely applied for the analysis of phthalates, including this compound, particularly in complex matrices where GC-MS might be less suitable or require extensive sample preparation nih.govacs.orgnih.govsciex.comacs.orgwaters.com. LC-MS/MS offers high sensitivity and selectivity for the quantification of phthalates, achieving low detection limits sciex.comwaters.com. Ultra-high pressure LC coupled with Orbitrap high resolution MS has been employed for the identification of diisononyl phthalate metabolites nih.govacs.orgnih.gov. A simple and reliable LC-MS/MS method has been developed for the determination of phthalates, including diisononyl phthalate (DINP), in beverages. This method effectively addresses the challenge of background contamination through the use of an isolator column, which separates background phthalate signals from those of the analytes in the sample waters.com. LC-MS/MS is also coupled with microextraction procedures to enhance the analysis of phthalate esters acs.org.

An example of LC-MS/MS parameters used for phthalate analysis, including this compound, can be seen in the following table based on research findings:

ParameterSetting
MS SystemXevo TQD
Ionization ModeESI +
Capillary Voltage0.5 kV
Source Temperature150 °C
Desolvation Temperature500 °C
Desolvation Gas1000 L/hr
AcquisitionMultiple Reaction Monitoring (MRM)
ColumnBEH C18, 2.1 x 50 mm
Needle Wash90% Methanol + 0.1 % formic acid
Purge Solvent10% Methanol
Seal Wash10% Methanol

Note: This table presents typical parameters and may vary depending on the specific method and instrument used.

Microextraction Procedures

Microextraction procedures play a significant role in the analysis of phthalates by enabling the pre-concentration of analytes and the reduction of matrix effects mdpi.comacs.orgdcu.ienih.gov. Solid Phase Microextraction (SPME) coupled with GC-MS has been investigated for assessing the leaching of phthalate esters, such as diisononyl phthalate (DINP), from plastic materials dcu.ie. This technique involves extracting analytes onto a coated fiber before desorption and analysis. Another microextraction approach is vortex-assisted dispersive liquid-liquid microextraction (VA-DLLME), which has been coupled with UPLC-MS/MS for the analysis of phthalate esters, including DINP, in beverages. This method utilizes a hydrophobic deep eutectic solvent for the extraction of the target compounds acs.org. Microextraction techniques are essential sample preparation steps, particularly when phthalates are present at low concentrations in complex matrices, to maximize analyte recovery and minimize interference mdpi.com.

Environmental Stress Cracking (ESC) Experiments for Product Failure Analysis

Environmental Stress Cracking (ESC) is a significant failure mechanism in plastic materials that occurs due to the synergistic effect of tensile stress and exposure to a chemical agent. Phthalate esters, widely used as plasticizers, are known to act as aggressive ESC agents for various polymers, including polycarbonate and ABS resins covestro.commadisongroup.commdpi.comnih.gov. ESC experiments are conducted to evaluate the susceptibility of materials to this type of failure and to determine if plasticizers, such as phthalates, are contributing factors to product failure polymersolutions.com. While specific studies detailing ESC experiments using this compound as the sole ESC agent may be limited in the provided search results, the general principle applies to plasticizers like DINP. The presence and migration of phthalate plasticizers from one material to another can induce ESC in the contacting polymer under stress covestro.commadisongroup.com. ESC experiments often utilize techniques such as Optical Microscopy (OM) and Scanning Electron Microscopy (SEM) to analyze the nature and extent of cracking polymersolutions.com.

Optical Microscopy (OM) and Scanning Electron Microscopy (SEM) in Material Analysis

Optical Microscopy (OM) and Scanning Electron Microscopy (SEM) are valuable tools in the analysis of materials, particularly in the context of investigating failure mechanisms like environmental stress cracking (ESC) induced by substances including phthalates mdpi.comnih.govpolymersolutions.comresearchgate.netmeasurlabs.com. SEM provides high-resolution images of material surfaces and fracture surfaces, allowing for detailed examination of morphological features such as crazes, cracks, and stretched fibrils that are characteristic of ESC failure mdpi.comnih.gov. SEM can also be used for general imaging of sample surfaces and cross-sections measurlabs.com. OM is also applied in ESC experiments to visually assess the development of cracks polymersolutions.com. These microscopic techniques provide crucial visual evidence to understand the interaction between plasticizers like phthalates and polymer matrices under stress, aiding in product failure analysis.

Challenges and Considerations in Analytical Measurement

Analyzing this compound and other phthalates presents notable challenges, primarily due to their ubiquitous presence in the laboratory environment.

Avoiding Contamination from Laboratory Plastics

One of the most significant challenges in the accurate analysis of phthalates, including this compound, is the potential for contamination from laboratory plastics and consumables oiv.intwaters.comresearchgate.netmdpi.comnemc.useuropa.euaffinitylabs.com.au. Phthalates are widely used as plasticizers in various laboratory materials, and they can easily leach into samples and solvents, leading to false positive results and overestimation of concentrations researchgate.neteuropa.euresearchgate.net. Precautions are essential throughout the entire analytical process to minimize contamination. These include carefully selecting laboratory ware, avoiding contact with flexible PVC and other plastic equipment whenever possible, and implementing rigorous cleaning procedures for glassware oiv.intaffinitylabs.com.au. Screening of laboratory water sources is also important, as even purportedly high-purity water can contain detectable levels of phthalates waters.comnemc.us. Using appropriate, pre-cleaned glassware and employing specific cleaning protocols, such as high-temperature bake-out for certain materials, can help reduce background phthalate levels sciex.comresearchgate.net. Analytical methods, such as LC-MS/MS with an isolator column, are also designed to mitigate the impact of background contamination by separating it from the analytes of interest waters.com.

Colloidal Suspensions in Water Solubility Measurements

The determination of the water solubility of high molecular weight phthalate esters like DINP is complicated by their tendency to form colloidal dispersions in water canada.caregulations.gov. Vigorous mixing or continuous stirring methods used in some solubility tests can produce quasi-stable emulsions of free product micro-droplets epa.goveuropa.eu. These colloidal suspensions can lead to erroneously high measurements of water solubility because analytical techniques may detect the suspended material in addition to the truly dissolved compound epa.govregulations.gov.

To minimize the formation of such suspensions and obtain more accurate solubility measurements, methods like the slow-stir procedure have been employed epa.goveuropa.eu.

True Solubility vs. Measured Solubility

The phenomenon of colloidal suspension directly contributes to the discrepancy between the true water solubility of DINP and the values obtained through certain measurement methods epa.govregulations.gov. Measured water solubility values for DINP have shown a wide range in the literature, from approximately 0.0006 mg/L to 0.2 mg/L epa.govepa.gov. Early studies using methods prone to creating emulsions reported significantly higher solubility values, sometimes in the mg/L range regulations.gov.

A representative value of 0.00061 mg/L has been reported using a slow stir method designed to minimize colloidal suspensions epa.govepa.gov. This lower value is considered more indicative of the true water solubility of DINP epa.gov. The low water solubility of DINP, approximately <0.001 mg/L, is well below the cut-off value of 1 mg/L often used in environmental hazard assessments mst.dk.

The table below summarizes some reported water solubility values for DINP, highlighting the range observed in different studies.

Water Solubility (mg/L)Method/NotesSource
0.00061Slow stir method, minimized colloidal suspensionsLetinski (2002) epa.govepa.gov
0.2At 20 °CPubChem nih.gov
0.0006 to 0.2Range from systematic reviewEPA epa.govepa.gov
<0.001Most likely value based on evidenceStaples et al. mst.dk
0.000078 to 0.0006Range from literature reviewDanish EPA mst.dk
0.00002 to 0.00004EPI Suite model estimates (µg/L converted)EPA regulations.gov
0.0006Exxon 1996 study (µg/L converted)Exxon regulations.gov

Isomeric Nature of DINP and Analytical Specificity

Diisononyl phthalate (DINP) is not a single discrete chemical entity but is typically produced and exists as a mixture of various isononyl esters of phthalic acid umweltprobenbank.dewikipedia.org. These isomers differ slightly in the branching of the alcohol chains umweltprobenbank.de. For regulatory purposes, these mixtures are often handled as one substance umweltprobenbank.de.

The isomeric nature of DINP can pose challenges for analytical specificity, particularly when distinguishing between different phthalate isomers or when analyzing complex environmental or biological matrices thermofisher.com. Some analytical methods, such as certain capillary gas chromatography (GC) methods, may not provide sufficient resolution to separate all DINP isomers or to differentiate DINP from other phthalates like diisodecyl phthalate (DIDP) thermofisher.com.

Reversed-phase high-performance liquid chromatography (HPLC) methods have been suggested to improve the resolution between DINP and DIDP isomers using specific stationary phases and gradient elution thermofisher.com. Analytical methods for phthalates in various matrices often involve extraction with organic solvents followed by techniques such as GC/MS or HPLC with UV detection cdc.govnih.govcdc.gov. Rigorous cleaning of reagents and equipment is necessary in these methods to prevent contamination, and methods with fewer steps can help minimize this risk cdc.gov. The analysis of DINP metabolites, such as monoisononyl phthalate (MINP), is also relevant in assessing exposure and fate epa.govresearchgate.net.

Future Research Directions and Emerging Issues in Dinonyl Phthalate Science

Development of Alternatives to DINP in Consumer Products

The development and implementation of alternatives to DINP in consumer products remain a significant area of research. This is driven by concerns regarding the potential health effects associated with phthalate (B1215562) exposure and regulatory pressures chemanager-online.comtandfonline.comacs.org. Research is focused on identifying and evaluating alternative plasticizers that can provide similar functional properties to DINP in materials like polyvinyl chloride (PVC) but with reduced potential for leaching and lower toxicity chemanager-online.comcpsc.gov.

Several classes of compounds are being investigated as potential replacements, including adipate-based plasticizers, other aliphatic esters based on dicarboxylic acids (such as sebacates and maleates), cyclohexane (B81311) dicarboxylic acids (like DINCH), terephthalates (such as DEHT), trimellitates (like TOTM), citrates (like ATBC), and bio-based alternatives chemanager-online.comtandfonline.comacs.orgsatra.com.

A key challenge in this area is ensuring that alternatives are not "regrettable substitutions," where the replacement chemical poses similar or even greater risks than the original compound acs.org. Therefore, research is needed to comprehensively assess the toxicological profiles, environmental fate, and exposure potential of these alternatives throughout their life cycle acs.org. Studies are evaluating the migration rates of alternatives from products, their persistence and degradation in the environment, and their potential health effects through various exposure routes tandfonline.comcpsc.gov.

Comprehensive Assessment of Cumulative Phthalate Exposure and Mixtures

Assessing the cumulative risk posed by exposure to mixtures of phthalates and other chemicals with similar mechanisms of action is a critical area for future research canada.caacs.org. Humans are typically exposed to multiple phthalates and other antiandrogenic substances simultaneously, and the combined effects may be additive or synergistic canada.caacs.orgepa.gov.

Current research efforts are focused on developing and refining methodologies for cumulative risk assessment (CRA) canada.caacs.org. This involves identifying groups of chemicals that act via similar modes of action, characterizing their joint toxicity, and estimating aggregate exposure from multiple sources and pathways canada.caacs.org. Studies utilize biomonitoring data to estimate human exposure to a variety of phthalate metabolites and then apply approaches like the Hazard Index (HI) to assess the potential for cumulative risk canada.caacs.orgresearchgate.net.

Future research needs include improving the understanding of the dose-response relationships for mixtures, particularly at low doses, and accounting for potential interactions between chemicals acs.orgepa.gov. There is also a need for more comprehensive exposure data, including information on exposure from less-studied sources and through different life stages acs.orgumd.edu. Some assessments suggest that focusing solely on phthalates may underestimate risks, highlighting the need to include other anti-androgenic chemicals in CRA acs.orgresearchgate.net.

Refinement of Human Health Risk Assessments with New Mechanistic Data

Refining human health risk assessments for DINP and other phthalates requires integrating new mechanistic data to better understand how these chemicals interact with biological systems epa.govecetoc.org. Research is ongoing to elucidate the specific molecular and cellular pathways affected by DINP exposure.

Mechanistic studies are providing insights into how phthalates, including DINP, may exert their effects, particularly on the endocrine system and reproductive development epa.govcanada.canih.gov. This includes research on their interactions with hormone receptors and their impact on hormone synthesis and metabolism epa.govnih.gov.

Future research should focus on using this mechanistic data to inform the selection of appropriate endpoints for risk assessment, improve the extrapolation of animal data to humans, and reduce uncertainty in the risk assessment process epa.govecetoc.org. Integrating data from in vitro studies, animal models, and human epidemiological studies is crucial for building a more robust understanding of the potential health risks associated with DINP exposure epa.govecetoc.org. The application of adverse outcome pathways (AOPs) frameworks can help organize and utilize mechanistic information in risk assessment ecetoc.org.

Investigation of Low-Dose and Non-monotonic Effects

Investigating low-dose effects and non-monotonic dose-response curves for DINP and other phthalates is an emerging area of concern that challenges traditional toxicological assumptions epa.govresearchgate.neteuropa.eueuropa.eu. Non-monotonic dose responses occur when the effect of a substance does not increase or decrease consistently with increasing dose, and effects may be observed at low doses that are not predicted by effects at higher doses researchgate.neteuropa.eu.

Research suggests that some phthalates can exhibit non-monotonic dose responses, particularly with regard to endocrine-mediated endpoints epa.govnih.govresearchgate.neteuropa.eu. This highlights the need for studies specifically designed to evaluate the effects of DINP at low exposure levels, including those relevant to typical human environmental exposures epa.govnih.goveuropa.eu.

Future research should focus on conducting comprehensive dose-response studies across a wide range of doses, with particular attention to the low-dose region nih.govresearchgate.net. These studies require sensitive endpoints and careful control of background exposures to accurately characterize potential low-dose and non-monotonic effects epa.gov. Understanding the mechanisms underlying these complex dose-response relationships is also critical for informing risk assessment europa.eu.

Longitudinal Epidemiological Studies with Detailed Exposure Assessment

Longitudinal epidemiological studies are essential for understanding the potential long-term health effects of DINP exposure in human populations acs.orgkaiserpermanente.orgresearchgate.netoup.comoup.com. These studies follow cohorts of individuals over time, collecting data on their exposure levels and health outcomes.

Future research should prioritize longitudinal studies with detailed and repeated assessments of phthalate exposure, ideally using biomarkers in biological samples like urine kaiserpermanente.orgresearchgate.netoup.comlongdom.org. This helps to capture variability in exposure over time and across different life stages, including critical windows of development such as pregnancy and childhood researchgate.netoup.comlongdom.org.

These studies are crucial for investigating potential associations between DINP exposure and a range of health endpoints, including reproductive health, neurodevelopment, metabolic disorders, and other chronic diseases acs.orgkaiserpermanente.orgoup.comresearchgate.net. Incorporating advanced statistical methods is necessary to account for potential confounders and complex exposure patterns kaiserpermanente.org. There is a particular need for studies in diverse populations and those with potentially higher exposures acs.orgresearchgate.net.

Advanced Modeling for Environmental Fate and Human Exposure Prediction

Advanced modeling approaches are increasingly important for predicting the environmental fate of DINP and estimating human exposure baylor.eduacs.orgresearchgate.netnih.gov. These models can simulate the movement and transformation of chemicals in various environmental compartments, such as air, water, soil, and dust, and predict exposure through different pathways, including inhalation, ingestion, and dermal contact umd.edubaylor.eduacs.orgresearchgate.net.

Future research should focus on developing and refining mechanistic models that can accurately simulate the complex behavior of DINP in the environment and predict human exposure under various scenarios baylor.eduacs.orgnih.gov. This includes improving the representation of processes such as volatilization, partitioning between different media, degradation, and bioaccumulation acs.orgresearchgate.net.

Integrating modeling with monitoring and biomonitoring data is crucial for validating predictions and reducing uncertainty longdom.orgnih.gov. High-throughput modeling frameworks are being developed to assess a large number of chemicals, which can be applied to DINP and its alternatives nih.gov. These models can also help identify the most significant sources and pathways of exposure, informing risk management strategies umd.edunih.gov. Research is also needed to improve models for polar and ionized chemicals and mixtures europa.eu.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing mechanistic studies of chemical toxicity epa.govecetoc.orgacs.orgescholarship.orgacs.org. These technologies allow for the comprehensive analysis of biological molecules, providing detailed insights into how chemicals like DINP affect gene expression, protein function, and metabolic pathways epa.govecetoc.orgacs.orgescholarship.org.

Future research should leverage omics technologies to gain a deeper understanding of the biological responses to DINP exposure at a molecular level epa.govacs.orgescholarship.org. This can help identify biomarkers of exposure and effect, elucidate mechanisms of toxicity, and inform the development of adverse outcome pathways epa.govecetoc.orgacs.org.

Integrating data from different omics platforms can provide a more holistic view of the biological impact of DINP epa.govecetoc.org. Omics data from environmental epidemiological studies can provide human-relevant mechanistic information and potentially be used to derive toxicity values epa.gov. These technologies hold significant promise for improving the scientific basis of risk assessment and identifying susceptible populations epa.govecetoc.orgacs.org.

Q & A

Basic Research Questions

Q. How is Dinonyl phthalate (DNP) identified and quantified in environmental samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. DNP is typically separated using non-polar capillary columns (e.g., DB-5MS) and detected via electron ionization (EI). Calibration standards prepared in hexane or methanol (e.g., 100–1,000 µg/mL solutions) are used for quantification .
  • Key Parameters : CAS No. 84-76-4 (linear isomer) and 35572-78-2 (branched isomers) must be distinguished due to differences in chromatographic retention times and toxicity profiles .

Q. What physicochemical properties of DNP are critical for experimental design?

  • Properties : Molecular weight (418.61 g/mol), density (1.4356 g/cm³ at 20°C), and log Kow (octanol-water partition coefficient) ~9.2, indicating high lipophilicity. These properties influence its persistence in lipid-rich matrices and require careful solvent selection (e.g., hexane for extraction) to avoid interference .
  • Handling : Low volatility (boiling point ~307°C) necessitates high-temperature GC conditions but reduces airborne exposure risks in lab settings .

Q. What are the primary applications of DNP in laboratory settings?

  • Chromatography : DNP is used as a stationary phase in gas-liquid chromatography (GLC) due to its thermal stability and ability to separate halogenated compounds. Retention times correlate with analyte boiling points when DNP-coated columns are employed .
  • Biochemical Studies : Acts as a plasticizer in polymer-based lab equipment (e.g., tubing), though leaching into solutions requires validation via blank controls .

Advanced Research Questions

Q. How do researchers reconcile conflicting data on DNP's endocrine-disrupting effects?

  • Data Contradictions : Some studies report weak estrogenic activity (e.g., ERα transactivation assays), while others show no significant binding to nuclear receptors. These discrepancies arise from isomer-specific effects (branched vs. linear DNP) and variations in assay sensitivity (e.g., luciferase reporter vs. yeast two-hybrid systems) .
  • Resolution Strategy : Use OECD Test Guidelines (e.g., TG 455 for steroidogenesis assays) and include metabolite monitoring (e.g., mono-isononyl phthalate) to account for bioactivation .

Q. What advanced techniques isolate DNP metabolites in toxicokinetic studies?

  • Metabolite Profiling : Liquid chromatography-tandem MS (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns separates polar metabolites (e.g., oxidized DNP derivatives). Deuterated internal standards (e.g., D4-DNP) correct for matrix effects in biological samples .
  • Challenges : Low metabolite abundance requires high-resolution MS (HRMS) or ion mobility spectrometry to distinguish isomers .

Q. How do experimental models affect observed hepatotoxicity outcomes for DNP?

  • Model Variability : Rodent studies show species-specific responses; for example, PPARα activation in mice but not in primates. 3D hepatocyte spheroids and transcriptomics (e.g., RNA-seq) better replicate human metabolic pathways, reducing translational gaps .
  • Dose Considerations : Subchronic exposure (≥100 mg/kg/day in rats) induces peroxisome proliferation, while low-dose chronic studies (<10 mg/kg/day) show negligible effects, highlighting non-monotonic dose-response relationships .

Q. What frameworks guide systematic reviews of DNP's low-dose toxicity?

  • OECD Framework : Integrates mechanistic data (e.g., receptor binding, oxidative stress markers) with traditional toxicokinetic models to assess cumulative risks. Prioritizes high molecular weight (HMW) phthalates like DNP for endocrine disruption potential .
  • Data Gaps : Limited human biomonitoring data for DNP metabolites and unclear interactions with co-occurring phthalates (e.g., DEHP) warrant probabilistic exposure modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.